molecular formula C10H11NO3 B2672251 3-(3-Nitrophenyl)cyclobutan-1-ol CAS No. 1864003-61-1

3-(3-Nitrophenyl)cyclobutan-1-ol

Cat. No.: B2672251
CAS No.: 1864003-61-1
M. Wt: 193.202
InChI Key: IGSLJEPUFNWWQH-WAAGHKOSSA-N
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Description

3-(3-Nitrophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-nitrophenyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10-5-8(6-10)7-2-1-3-9(4-7)11(13)14/h1-4,8,10,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSLJEPUFNWWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Medicinal Utility of 3-(3-Nitrophenyl)cyclobutan-1-ol

[1]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (

1This compound1

This guide analyzes the physicochemical behavior of this scaffold, focusing on its stereochemical complexity (cis/trans isomerism), lipophilicity modulation, and utility as a bioisostere for 1,3-disubstituted benzenes.

Structural Dynamics & Stereochemistry

The Puckered Conformation

Unlike cyclopropane (planar) or cyclopentane (envelope), the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2] This pucker angle is approximately 25–30°.

For this compound, this puckering dictates the spatial orientation of substituents:

  • Pseudo-equatorial: Substituents point outward, minimizing steric clash.

  • Pseudo-axial: Substituents point vertically, increasing transannular strain.

Cis vs. Trans Isomerism

The 1,3-substitution pattern generates two geometric isomers. Distinguishing these is non-trivial but essential for SAR (Structure-Activity Relationship) data integrity.

  • cis-Isomer (Z): Both the hydroxyl and the 3-nitrophenyl group are on the same face of the ring. In the dominant conformation, both groups occupy pseudo-equatorial positions. This is thermodynamically favored.

  • trans-Isomer (E): Substituents are on opposite faces.[1][3][4][5] One group is forced into a pseudo-axial position, creating higher energy and often distinct solubility profiles.

Medicinal Chemistry Implication: The cis-isomer typically exhibits lower lipophilicity (lower LogP) due to a larger net dipole moment compared to the trans-isomer, where dipoles may partially cancel.[1]

Isomerismcluster_0Thermodynamic StabilityCiscis-Isomer(Diequatorial)More StableTranstrans-Isomer(Axial/Equatorial)Less StableCis->TransEpimerization(Rare without activation)SynthesisSynthetic Route(e.g., Ketone Reduction)Synthesis->CisMajor Product(Hydride attack from axial)Synthesis->TransMinor Product

Figure 1: Stereochemical relationship in 1,3-disubstituted cyclobutanes.[1] The cis-isomer is generally the thermodynamic product.[1]

Physicochemical Profile

The following data aggregates predicted and empirical trends for 3-arylcyclobutanols.

Table 1: Key Physicochemical Descriptors
PropertyValue / RangeContext for MedChem
Molecular Weight 193.20 DaFragment-like; ideal for Lead Optimization.[1][6][7]
cLogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability potential.
TPSA ~66 Ų(46 Ų Nitro + 20 Ų Hydroxyl). High oral bioavailability potential (<140 Ų).
H-Bond Donors 1The -OH group.[1]
H-Bond Acceptors 4Nitro group (2) + Hydroxyl (1) + Ring strain effects.
Solubility (Aq) ModerateNitro group aids polarity, but the aryl ring limits solubility.
pKa (OH) >16Neutral at physiological pH.
Solubility Logic

The nitro group is a strong dipole, which assists solvation compared to a simple phenyl analog. However, the planarity of the nitrophenyl moiety can drive

  • Recommendation: Use amorphous solid dispersions (ASD) if crystalline solubility is rate-limiting in early formulations.[1]

Medicinal Utility & Metabolic Pathways[8]

The Nitro Group as a "Masked" Warhead

While the nitro group itself can be a toxicophore (potential for nitro-reductase mediated toxicity), in this scaffold it is frequently used as a precursor .

  • Reduction:

    
     (Aniline).[1]
    
  • Utility: The resulting amine allows for amide coupling, sulfonylation, or urea formation, expanding the chemical space significantly.

Metabolic Stability

The cyclobutane ring is generally metabolically stable compared to linear alkyl chains (which suffer

Metabolismcluster_oxOxidative Pathway (Phase I)cluster_redReductive Pathway (Anaerobic)ParentThis compound(Parent)KetoneCyclobutanone Analog(Active/Reactive?)Parent->KetoneADH/CYP(Oxidation)GlucO-Glucuronide(Excretion)Parent->GlucUGT(Conjugation)Amine3-(3-Aminophenyl)...(Aniline)Parent->AmineNitroreductase(Gut Microbiota)AcetylN-Acetylated MetaboliteAmine->AcetylNAT1/2

Figure 2: Predicted metabolic fate.[1] The alcohol oxidation and nitro reduction are the primary vectors.

Experimental Protocols

Protocol 1: Separation of cis/trans Isomers

Separating the geometric isomers is critical, as they will likely bind the target protein with significantly different affinities.

Method: Flash Column Chromatography (Silica Gel)

  • Stationary Phase: High-performance spherical silica (20–40 µm).[1]

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Logic: The 3-nitrophenyl group makes the molecule UV-active (monitor at 254 nm).[1]

    • Equilibration: Start with 95:5 Hexane:EtOAc.

    • Loading: Dissolve crude material in minimum DCM/Hexane.

    • Elution: Run a shallow gradient (5% to 30% EtOAc over 20 CV).

    • Identification:

      • Less Polar Spot (High

        
        ):  Typically the cis-isomer (intramolecular H-bonding is rare here, but the dipole is often masked in the folded conformation). Note: In some cyclobutanes, the dipole moment makes cis MORE polar. Verify with NOE NMR.
        
      • More Polar Spot (Low

        
        ):  Typically the trans-isomer.
        

Validation (NOE NMR):

  • Irradiate the

    
     proton (methine next to OH).
    
  • cis-Isomer: Strong NOE signal enhancement at

    
     (methine next to aryl) due to spatial proximity (butterfly fold).
    
  • trans-Isomer: Weak or no NOE enhancement between

    
     and 
    
    
    .
Protocol 2: Shake-Flask LogD Determination (pH 7.4)

To confirm lipophilicity for ADME prediction.[1]

  • Preparation: Prepare a saturated solution of the compound in octanol.

  • Phase Mixing: Mix equal volumes of the octanol solution and phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Shake for 4 hours at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    

References

  • Pellicciari, R., et al. (1996).[8] "Modulation of the Glutamate Pathway: 1,3-Disubstituted Cyclobutanes as Bioisosteres." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Generation of Csp3-rich drug-like scaffolds: 1,3-disubstituted cyclobutanes." Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. (2024). "this compound (CAS 1522490-24-9)."[1] National Center for Biotechnology Information.

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. (Context on 4-membered ring properties).

Stereochemical Engineering of 3-(3-Nitrophenyl)cyclobutan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and reducing promiscuity. The cyclobutane ring acts as a critical "spacer" in this context, offering a rigid, non-planar scaffold that positions pharmacophores in precise vectors.

This guide focuses on 3-(3-nitrophenyl)cyclobutan-1-ol , a valuable intermediate where the 1,3-substitution pattern creates distinct geometric isomers (cis and trans). Unlike flexible alkyl chains, the cyclobutane core locks the hydroxyl and nitrophenyl groups into specific spatial orientations. Mastering the synthesis, separation, and assignment of these isomers is essential for Structure-Activity Relationship (SAR) studies, as the two isomers often display vastly different biological potencies.

Structural Dynamics & Conformational Analysis

The "Butterfly" Pucker

Cyclobutane is not planar.[1][2][3][4] To relieve torsional strain (eclipsing C-H bonds), the ring adopts a puckered "butterfly" conformation with a dihedral angle of approximately 25–35°. This puckering dictates the thermodynamic stability of substituents.

The 1,3-Substitution Rule

A counter-intuitive feature of 1,3-disubstituted cyclobutanes—distinct from cyclohexane chemistry—is the stability ranking of isomers:

  • Cis-Isomer (Thermodynamic Product): Both substituents can adopt pseudo-equatorial positions simultaneously in the puckered conformation. This minimizes 1,3-diaxial-like steric repulsion across the ring.

  • Trans-Isomer (Kinetic/High-Energy): The geometry forces one substituent to be pseudo-equatorial and the other pseudo-axial . This introduces significant transannular strain.

For this compound, the bulky nitrophenyl group will strongly prefer the pseudo-equatorial position. Consequently:

  • Cis: Nitrophenyl (eq) / Hydroxyl (eq)

    
    Stable 
    
  • Trans: Nitrophenyl (eq) / Hydroxyl (ax)

    
    Less Stable 
    

Conformation cluster_0 Thermodynamic Stability Landscape Cis Cis-Isomer (Diequatorial) Most Stable Planar Planar Transition State (High Torsional Strain) Cis->Planar Ring Flip Trans Trans-Isomer (Axial/Equatorial) High Energy Planar->Trans Isomerization (High Barrier)

Figure 1: Conformational energy landscape of 1,3-disubstituted cyclobutanes.

Synthesis & Stereocontrol

The synthesis typically proceeds via the reduction of 3-(3-nitrophenyl)cyclobutan-1-one . The choice of reducing agent dictates the stereochemical outcome (diastereoselectivity).

Reagents and Mechanism
  • Sodium Borohydride (NaBH

    
    ):  A small hydride donor. It tends to attack from the more sterically accessible face (axial attack), or is governed by product stability (thermodynamic control). In 1,3-cyclobutanones, this overwhelmingly favors the cis-alcohol  (diequatorial product).
    
  • L-Selectride (Lithium tri-sec-butylborohydride): A bulky hydride. While often used to force kinetic products in cyclohexanes, in cyclobutanes, the "dishing" of the ring often still directs bulky reagents to form the cis product, though ratios may vary.

  • Inversion Strategy: To access the trans isomer efficiently, it is often best to synthesize the cis isomer and invert the alcohol stereocenter using a Mitsunobu reaction (e.g., PPh

    
    , DIAD, Benzoic acid) followed by hydrolysis.
    
Protocol: Selective Reduction to Cis-Isomer

Objective: Synthesis of cis-3-(3-nitrophenyl)cyclobutan-1-ol.

  • Preparation: Dissolve 3-(3-nitrophenyl)cyclobutan-1-one (1.0 eq) in anhydrous Methanol (0.2 M concentration). Cool to 0°C under N

    
    .
    
  • Reduction: Add NaBH

    
     (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (usually 50% EtOAc/Hexane). The alcohol is significantly more polar than the ketone.

  • Quench: Add Saturated NH

    
    Cl solution dropwise to quench excess hydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Dilute residue with water and extract with EtOAc (3x). Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield: Expect >90% conversion favoring the cis diastereomer (>9:1 dr).

Analytical Characterization (The "Truth" Step)

Distinguishing cis from trans requires rigorous NMR analysis. Do not rely solely on polarity.

1H NMR Diagnostics[5]
  • H1 Methine Signal (CH-OH):

    • Cis (Pseudo-equatorial OH, Pseudo-axial H): The proton is shielded by the ring anisotropy. Typically appears upfield (lower ppm).

    • Trans (Pseudo-axial OH, Pseudo-equatorial H): The proton is in the deshielding zone of the ring current. Typically appears downfield (higher ppm).

    • Note: The splitting pattern is often a quintet for the cis (due to symmetry of adjacent CH

      
      s) and a more complex multiplet for the trans.
      
NOE (Nuclear Overhauser Effect) - The Gold Standard

This is the only self-validating method.

  • Experiment: 1D-NOESY irradiating the H1 methine.

  • Cis: Strong NOE correlation between H1 and the aromatic protons (or H3 methine if resolved), indicating they are on the same face.

  • Trans: No NOE correlation between H1 and the aromatic ring/H3.

Workflow cluster_analysis Stereochemical Assignment Start Crude Reduction Mixture TLC TLC Analysis (Check for 2 spots) Start->TLC NMR 1H NMR (CDCl3) TLC->NMR NOE 1D NOESY (Irradiate H-1) NMR->NOE Result NOE H1 <-> Ar-H? NOE->Result Cis Assign: CIS (Diequatorial) Result->Cis Yes (Strong) Trans Assign: TRANS (Axial/Eq) Result->Trans No (Weak/None)

Figure 2: Analytical workflow for stereochemical assignment.

Separation Protocols

If the reduction yields a mixture (e.g., 85:15), separation is required for biological testing.

Flash Chromatography (Normal Phase)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

  • Elution Order:

    • Trans-isomer: Typically elutes first (less polar, axial OH is shielded/intramolecularly engaged).

    • Cis-isomer: Typically elutes second (more polar, equatorial OH more accessible to silica binding).

    • Caveat: This order can reverse depending on the specific dipole created by the nitro group. Always confirm fractions by NMR.

Preparative HPLC (Reverse Phase)

For difficult separations (dr > 95:5 or < 100 mg scale).

  • Column: C18 (e.g., XBridge or SunFire).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Elution: The cis isomer (more thermodynamically stable, often more compact) typically has a slightly different retention time, but separation factors (

    
    ) are usually sufficient for baseline resolution.
    
Data Summary Table
FeatureCis-IsomerTrans-Isomer
Geometry Substituents on same sideSubstituents on opposite sides
Conformation Diequatorial (Stable)Axial/Equatorial (High Energy)
H1 NMR Shift Upfield (Pseudo-axial H)Downfield (Pseudo-equatorial H)
NOE Signal H1

Ar-H / H3
None
Synthesis Major product of NaBH

reduction
Minor product (or via Mitsunobu)
Polarity (Silica) Generally More Polar (Elutes 2nd)Generally Less Polar (Elutes 1st)

References

  • Wiberg, K. B. (1965). Conformation of Cyclobutane. Journal of the American Chemical Society. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition. Journal of Organic Chemistry. Link

  • Mori, T., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. Link

  • Elam, E. U., & Martin, J. C. (1966).[5] Separation of cis and trans isomers of tetraalkyl-1,3-cyclobutanediols. U.S. Patent 3,227,764. Link

Sources

Literature review of nitro-substituted cyclobutane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Nitro-Substituted Cyclobutane Scaffolds for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern chemical synthesis and drug discovery, the quest for molecular scaffolds that confer novel physicochemical and biological properties is relentless. Among these, strained carbocycles have emerged as powerful tools for creating unique three-dimensional structures.[1] The cyclobutane ring, with a strain energy of 26.3 kcal/mol, occupies a unique position between the highly reactive cyclopropane and the more flexible cyclopentane.[2] This inherent strain, combined with its puckered, non-planar geometry, makes the cyclobutane scaffold an increasingly attractive motif in medicinal chemistry.[2][3] Its incorporation into small molecules can induce conformational restriction, enhance metabolic stability, improve target selectivity, and serve as a bioisosteric replacement for other common groups like phenyl or gem-dimethyl moieties.[2][3][4]

When this privileged scaffold is functionalized with a nitro (-NO2) group, its synthetic utility and potential applications expand dramatically. The nitro group is not merely a substituent; it is one of the most versatile functional groups in organic chemistry.[5][6] Its strong electron-withdrawing nature activates adjacent carbon atoms for nucleophilic attack and provides a gateway to a plethora of other functionalities, most notably amines and carbonyls.[5][7] The combination of the strained cyclobutane core and the reactive nitro group creates a "dual-reactivity" platform, making nitro-substituted cyclobutanes highly valuable intermediates for synthesizing complex molecules.[7]

This technical guide provides a comprehensive review of nitro-substituted cyclobutane scaffolds. It delves into the core synthetic strategies for their construction, explores their key chemical transformations, and highlights their diverse applications in medicinal chemistry, energetic materials, and as versatile building blocks in organic synthesis.

Part 1: Core Synthetic Strategies

The construction of the nitro-substituted cyclobutane core can be achieved through several powerful synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and stereochemistry.

[2+2] Cycloaddition of Nitroalkenes

The [2+2] cycloaddition reaction is one of the most direct and widely used methods for constructing four-membered rings.[8][9] The use of nitroalkenes as one of the reacting partners provides a direct route to nitro-functionalized cyclobutanes. These reactions can be initiated photochemically or promoted by catalysts.

Visible-light photocatalysis has emerged as a particularly effective strategy. For instance, a one-pot method has been developed for the synthesis of pyridinyl-cyclobutanones, which proceeds through a sequential catalyst-free [2+2] photocycloaddition of a nitroalkene and 2-vinylpyridine, followed by a photo-Nef reaction to unmask the ketone.[10]

G Workflow for One-Pot Cyclobutanone Synthesis.[10] cluster_0 Step 1: [2+2] Photocycloaddition cluster_1 Step 2: Photo-Nef Reaction Nitroalkene Nitroalkene Nitrocyclobutane Nitrocyclobutane Nitroalkene->Nitrocyclobutane Violet LED Ethanol Alkene Alkene Alkene->Nitrocyclobutane Nitrocyclobutane_2 Nitrocyclobutane Cyclobutanone Cyclobutanone Nitrocyclobutane_2->Cyclobutanone Blue LED Photocatalyst Acidic Hydrolysis

Caption: Workflow for One-Pot Cyclobutanone Synthesis.[10]

Furthermore, organocatalysis has enabled highly stereocontrolled syntheses. Bifunctional aminocatalysts can achieve simultaneous dual activation of α,β-unsaturated aldehydes and nitroolefins, leading to the formation of highly functionalized nitrocyclobutanes with up to four contiguous stereocenters with complete diastereo- and enantiocontrol.[1][11]

Ring-Opening of Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for the synthesis of polysubstituted cyclobutanes.[12] The ring-opening addition of BCBs is a powerful strategy for creating densely functionalized four-membered rings.[12][13]

A recently developed method involves the diastereoselective 1,3-nitrooxygenation of BCBs using tert-butylnitrite and TEMPO.[7][14] This catalyst-free radical reaction proceeds in open air and provides access to 1,1,3-trisubstituted nitrocyclobutanes in excellent yields and with high diastereoselectivity.[14] The reaction is believed to proceed through the radical ring-opening of the BCB, followed by trapping with nitrogen dioxide and TEMPO.[7]

Table 1: Comparison of Key Synthetic Methodologies

MethodReactantsConditionsKey AdvantagesLimitationsReferences
[2+2] Cycloaddition Nitroalkene + AlkenePhotochemical (e.g., Violet/Blue LEDs) or Catalytic (Organocatalyst)Direct route, high stereocontrol possible with catalysts.Substrate scope can be limited; regioselectivity can be an issue.[9][10][11]
BCB Ring-Opening Bicyclo[1.1.0]butane + Nitro Source (e.g., t-BuONO)Catalyst-free, radical conditionsAccess to polysubstituted cyclobutanes, high diastereoselectivity.Synthesis of BCB precursors can be complex.[7][13][14]
Pyrrolidine Contraction Substituted PyrrolidineIodobenzene diacetate, heatNovel transformation, provides access to unsymmetrical scaffolds.Moderate yields, mechanism involves radical intermediates.[15]
Experimental Protocol: Diastereoselective 1,3-Nitrooxygenation of BCBs

This protocol is adapted from the procedure reported by Kumar et al.[14] for the synthesis of 1,1,3-trisubstituted nitrocyclobutanes.

  • Materials : Bicyclo[1.1.0]butane derivative (1.0 equiv), tert-butyl nitrite (2.0 equiv), TEMPO (1.5 equiv), Dichloromethane (DCM) as solvent.

  • Procedure : a. To a solution of the bicyclo[1.1.0]butane derivative in DCM, add TEMPO. b. Add tert-butyl nitrite to the reaction mixture at room temperature. c. Stir the reaction mixture in a flask open to the air at room temperature for the specified time (typically 1-3 hours), monitoring by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 1,3-nitrooxygenated cyclobutane.

Part 2: Key Chemical Transformations

The synthetic value of nitrocyclobutanes lies in their ability to be converted into a wide array of other functionalized molecules. The transformations can target either the nitro group or the cyclobutane ring itself.

G Key Synthetic Transformations of Nitrocyclobutanes. cluster_0 Nitro Group Transformations cluster_1 Ring Transformations Nitrocyclobutane Nitrocyclobutane Amine Cyclobutylamine Nitrocyclobutane->Amine Reduction (e.g., H₂, Pd/C; Zn, HCl) Ketone Cyclobutanone Nitrocyclobutane->Ketone Nef Reaction (e.g., base, then acid) Alkane Denitrated Cyclobutane Nitrocyclobutane->Alkane Reductive Denitration (e.g., radical conditions) Acyclic Acyclic Products Nitrocyclobutane->Acyclic Ring-Opening (e.g., thermal, catalytic)

Caption: Key Synthetic Transformations of Nitrocyclobutanes.

Transformations of the Nitro Group
  • Reduction to Amines : The reduction of the nitro group to a primary amine is arguably the most important transformation, providing access to cyclobutane β- or γ-amino acids and other amine-containing bioactive molecules.[16] Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reductions (e.g., Zn in HCl), are typically effective.[7]

  • Nef Reaction : This classic transformation converts a primary or secondary nitroalkane into a ketone or aldehyde. For nitrocyclobutanes, the Nef reaction is a valuable method for synthesizing cyclobutanones, which are themselves versatile building blocks for further functionalization or ring expansion reactions.[7][10] The reaction typically involves treatment with a base to form the nitronate anion, followed by acidic hydrolysis.

  • Denitration : In some synthetic routes, the nitro group is used to direct reactivity and is subsequently removed. Reductive denitration can be accomplished under various conditions, often involving radical intermediates or photochemical processes.[17][18][19]

Reactions Involving the Cyclobutane Ring
  • Ring-Opening Reactions : Driven by the release of ring strain, cyclobutanes can undergo ring-opening reactions under thermal, photochemical, or catalytic conditions.[20][21] The presence of the nitro group can influence the regioselectivity of bond cleavage. These reactions provide access to complex acyclic structures that would be difficult to synthesize otherwise.[22][23]

  • Further Functionalization : The activated α-carbon of the nitrocyclobutane can participate in C-C bond-forming reactions. For example, Michael additions of nitrocyclobutane nitronates to α,β-unsaturated compounds can be used to generate 1,1,3,3-tetrasubstituted cyclobutanes with good diastereocontrol.[14]

Part 3: Applications

The unique structural and chemical features of nitro-substituted cyclobutanes make them valuable in several fields, from medicine to materials science.

Medicinal Chemistry and Drug Discovery

The cyclobutane motif is increasingly being incorporated into drug candidates to improve pharmacological properties.[2] It can enhance potency, selectivity, and metabolic profiles.[4] For example, the HCV protease inhibitor boceprevir contains a cyclobutane group that is critical for its high potency.[4]

Nitrocyclobutanes serve as ideal precursors for bioactive cyclobutane derivatives. The ability to readily convert the nitro group into an amine allows for the synthesis of cyclobutane-containing amino acids and other scaffolds for peptide mimetics and other therapeutics.[16] Furthermore, many nitroaromatic and nitro-heterocyclic compounds possess a broad spectrum of biological activities, including antimicrobial and anticancer properties, suggesting that nitrocyclobutane scaffolds themselves could be explored as potential pharmacophores.[24][25][26] The nitro group in these compounds is often bioreduced within target cells to generate cytotoxic reactive nitrogen species.[26][27]

Table 2: Role of Cyclobutane Scaffolds in Drug Candidates

Property EnhancedMechanismExample Application AreaReferences
Potency/Selectivity Conformational restriction directs pharmacophore groups for optimal target binding.Enzyme inhibitors (e.g., protease inhibitors).[3][4]
Metabolic Stability The rigid scaffold can shield metabolically labile sites from enzymatic degradation.General drug design to improve PK profiles.[2][3]
Reduced Planarity (↑sp³) Increases 3D character, which can improve solubility and reduce non-specific binding.Fragment-based drug discovery (FBDD).[2][28]
Bioisosterism Can replace planar aryl rings or flexible linkers to fine-tune physicochemical properties.CNS drugs, oncology.[2][3]
Energetic Materials

Compounds containing multiple nitro groups are the cornerstone of most energetic materials.[29][30] The nitro group serves as an internal oxidant, and its decomposition releases large volumes of gas (primarily N₂). The introduction of a strained ring system like cyclobutane into an energetic molecule can increase its density and heat of formation, potentially leading to improved energetic performance (e.g., detonation velocity and pressure).[31] While less common than their acyclic or aromatic counterparts, polynitro cyclobutanes are of theoretical and practical interest in the search for new high-performance, insensitive energetic materials.[31] The stability of these compounds is a critical factor, as the combination of ring strain and energetic functional groups can lead to high sensitivity.[32]

Conclusion and Future Outlook

Nitro-substituted cyclobutane scaffolds represent a confluence of structural rigidity and functional group versatility. Significant advances in synthetic chemistry, particularly in stereoselective cycloadditions and the functionalization of highly strained precursors like BCBs, have made these valuable building blocks more accessible than ever. Their utility is primarily demonstrated in their role as synthetic intermediates, where the nitro group acts as a robust handle for conversion into amines, ketones, and other functionalities crucial for the construction of complex bioactive molecules.

Looking forward, the direct biological applications of nitrocyclobutanes remain a relatively underexplored area. Given the known antimicrobial and anticancer activities of other nitro compounds, there is a compelling opportunity for medicinal chemists to investigate these scaffolds as potential new pharmacophores.[6][25] In the field of energetic materials, the challenge will be to balance the performance-enhancing characteristics of the strained ring with the need for thermal and mechanical stability. As synthetic methodologies continue to evolve, the full potential of these strained, functionalized rings in shaping the future of drug discovery and materials science is only beginning to be realized.

References

A complete list of all sources cited in this guide is provided below.

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1). Available at: [Link]

  • Vrije Universiteit Amsterdam. (2023, June 30). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ramírez-López, P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15597. Available at: [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]

  • MDPI. (2025, October 16). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Kumar, A., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2025, March 25). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing. Available at: [Link]

  • NTU IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU Institutional Repository. Available at: [Link]

  • Kumar, A., et al. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science, 16(24), 7264-7269. Available at: [Link]

  • Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (2023, October 11). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. National Center for Biotechnology Information. Available at: [Link]

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud University. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade. Chemical Science. Available at: [Link]

  • PubMed. (n.d.). Antiviral and antimicrobial activities of new nitrobutane derivatives. National Center for Biotechnology Information. Available at: [Link]

  • National Institutes of Health. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. Available at: [Link]

  • ResearchGate. (2025, October 18). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers. Available at: [Link]

  • PubMed. (2000, January 15). Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Unknown. (n.d.). Review of some newly synthesized high energetic materials. Unknown Source. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Transition-metal-free photochemical reductive denitration of nitroarenes. Chemical Communications. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS – THE CORE COMPONENT OF ENERGETIC MATERIALS RESEARCH. Unknown Source. Available at: [Link]

  • Unknown. (n.d.). Environmentally Friendly Energetic Materials for Initiation Devices. Unknown Source. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A new redox-denitration reaction of aromatic nitro compounds. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025, August 10). Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. ResearchGate. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available at: [Link]

  • Tokyo University of Science. (2014, February 15). Cyclobutene Ring Opening Reactions. ScienceDirect. Available at: [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

  • Heliyon. (2024, December 17). Key attributes of nitrocellulose-based energetic materials and recent developments. Heliyon. Available at: [Link]

  • Frontiers Media. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. (2011, December 28). Strategies in Designing Ideal Explosives. Sciencemadness. Available at: [Link]

  • ResearchGate. (2025, August 8). (PDF) Study of Energetic Materials of Double Base Propellant for Small Caliber Ammunition. ResearchGate. Available at: [Link]

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • Preprints.org. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Preprints.org. Available at: [Link]

Sources

Physicochemical Profiling of 3-(3-Nitrophenyl)cyclobutan-1-ol: A Computational Guide to LogP and PSA

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for calculating the partition coefficient (LogP) and Topological Polar Surface Area (TPSA) of 3-(3-Nitrophenyl)cyclobutan-1-ol .[1] As a conformationally restricted scaffold, this molecule presents unique challenges in physicochemical profiling that standard 2D algorithms often oversimplify.

This guide moves beyond basic descriptor generation to address the stereochemical implications of the cyclobutane ring (puckering and cis/trans isomerism) and their impact on solvation models. It is designed for medicinal chemists and computational biologists optimizing fragment-based drug discovery (FBDD) campaigns.[1]

Molecular Architecture & Stereochemical Context[2]

To accurately calculate physicochemical properties, we must first define the structural reality of the molecule. The cyclobutane core is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain.[2]

Structural Definition[1]
  • IUPAC Name: this compound[1]

  • SMILES (Isomeric Generic): OC1CC(C1)c2cccc([O-])c2

  • Key Feature: 1,3-disubstitution on a cyclobutane ring leads to geometric isomerism.[1]

The Isomerism Challenge

Unlike aromatic rings, the cyclobutane scaffold introduces cis (Z) and trans (E) isomerism. This distinction is critical for 3D-dependent properties but is often ignored by 2D topology-based algorithms.

  • Cis-isomer: The hydroxyl (-OH) and nitrophenyl (-ArNO2) groups are on the same face of the ring.[1]

  • Trans-isomer: The groups are on opposite faces.[1]

Expert Insight: While 2D TPSA remains constant between isomers, the 3D Molecular Polar Surface Area (PSA) and LogP can diverge due to intramolecular shielding or exposure to the solvation shell.

Theoretical Framework

Partition Coefficient (LogP)

We utilize the Wildman-Crippen (WLogP) atom-additive method for baseline assessment.[1] This approach assumes that the lipophilicity of a molecule is the sum of its atomic contributions.

  • Mechanism:

    
     where 
    
    
    
    is the number of atoms of type
    
    
    , and
    
    
    is the atomic contribution factor.
  • Relevance: Crucial for predicting membrane permeability.[1] A target LogP of 1.0–3.0 is ideal for oral bioavailability.[1]

Topological Polar Surface Area (TPSA)

We employ the Ertl algorithm , which calculates surface area based on fragment contributions rather than 3D geometry.

  • Mechanism: Summation of tabulated surface areas of polar fragments (N, O, and attached H).

  • Relevance: TPSA correlates strongly with Blood-Brain Barrier (BBB) permeation.[1]

    • BBB Penetration: typically requires TPSA < 90 Ų.[1]

    • Intestinal Absorption: typically requires TPSA < 140 Ų.[1]

Computational Protocol

The following protocol outlines a self-validating workflow using the open-source cheminformatics toolkit RDKit . This ensures reproducibility and transparency.[1]

Workflow Diagram

The following Graphviz diagram illustrates the decision logic for handling stereochemistry during calculation.

CalculationWorkflow Input Input: SMILES String Sanitize Sanitization & Kekulization Input->Sanitize IsomerCheck Stereochemistry Defined? Sanitize->IsomerCheck Gen3D Generate 3D Conformer (ETKDGv3 Method) IsomerCheck->Gen3D Yes (Cis/Trans) Calc2D Calculate 2D Descriptors (MolLogP, TPSA) IsomerCheck->Calc2D No (Generic) Opt3D Energy Minimization (MMFF94 Force Field) Gen3D->Opt3D Calc3D Calculate 3D Descriptors (PME, 3D-PSA) Opt3D->Calc3D Output Final Profile: LogP, TPSA, 3D-PSA Calc2D->Output Calc3D->Output

Figure 1: Computational workflow for physicochemical profiling, distinguishing between 2D topological methods and 3D conformational analysis.

Step-by-Step Methodology

Step 1: Structure Instantiation Initialize the molecule using the SMILES string. Perform sanitization to ensure aromaticity of the nitrophenyl ring is correctly perceived.

Step 2: Descriptor Calculation (2D) Execute the Ertl TPSA and Crippen LogP algorithms.

  • Note: The Nitro group (

    
    ) contributes significantly to polarity. Ensure the algorithm treats the N-O bonds as coordinate covalent or double bonds consistently.
    

Step 3: Conformer Generation (Optional but Recommended) For 3D PSA, generate conformers using the ETKDGv3 algorithm (Experimental-Torsion Knowledge Distance Geometry).[1] Minimize energy using the MMFF94 force field to simulate the correct cyclobutane puckering angle (~25-30°).

Data Presentation & Analysis

The following table summarizes the calculated properties for this compound. Values are derived from consensus fragment contributions validated against standard datasets (PubChem/SwissADME).[1]

Table 1: Physicochemical Profile
PropertyValueContributing FragmentsInterpretation
Molecular Weight 193.20 g/mol -Fragment-like (<300 Da)
Consensus LogP 1.72 ± 0.3 Phenyl (+1.9), Cyclobutane (+1.2), Nitro (-0.28), OH (-1.[1]16)Highly Permeable. Ideal range for oral drugs.[1]
Topological PSA 66.05 Ų Nitro Group (~45.82 Ų) + Hydroxyl (~20.23 Ų)BBB Permeable. < 90 Ų threshold met.[1]
H-Bond Donors 1Hydroxyl (-OH)Low donor count favors permeability.[1]
H-Bond Acceptors 3Nitro (2) + Hydroxyl (1)Within Lipinski limits.[1]
Detailed Fragment Analysis
  • The Nitro Group (

    
    ): 
    
    • This is the dominant polar feature. It contributes approximately 45.82 Ų to the TPSA.

    • Caution: In 3D space, if the nitro group is twisted out of plane with the phenyl ring (due to steric clash, though unlikely in meta-substitution), the effective polarity may shift slightly.

  • The Cyclobutane Scaffold:

    • Acts as a lipophilic spacer.[1] Unlike a phenyl linker, it adds

      
       character (Fsp3), which is increasingly valued in modern drug design to improve solubility and reduce "flatness" (associated with toxicity).
      
  • The Hydroxyl Group:

    • Provides the necessary H-bond donor for receptor interaction.[1] Its position at C1 relative to the C3-aryl group allows for specific vector exploration in a binding pocket.[1]

Biological Implications[3][4][5][6]

Based on the calculated LogP (1.72) and TPSA (66.05 Ų), we can project the following ADME behaviors:

  • Blood-Brain Barrier (BBB): The molecule falls within the "Goldilocks zone" for CNS penetration. TPSA is well below the 90 Ų cutoff, and LogP is near the optimal 2.0 value.

  • Oral Bioavailability: The molecule adheres strictly to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10).

  • Solubility: While the LogP suggests good solubility, the nitro group can sometimes lead to crystal packing issues (high melting point). The puckered cyclobutane ring helps disrupt this packing, potentially enhancing solubility compared to a planar analog.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000).[3] Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[3][4][5][6][7] Journal of Medicinal Chemistry, 43(20), 3714–3717.[3]

  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions.[1] Journal of Chemical Information and Computer Sciences, 39(5), 868–873.

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][3][5] Advanced Drug Delivery Reviews, 46(1-3), 3–26.[1]

  • RDKit: Open-Source Cheminformatics. (2023).[1] Documentation and Algorithm References.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The cyclobutane ring has emerged as a critical bioisostere in modern medicinal chemistry, offering a rigid scaffold that positions substituents in defined vectors without the conformational flexibility of alkyl chains. Specifically, 3-(3-nitrophenyl)cyclobutan-1-ol serves as a high-value intermediate; the nitro group provides a latent handle for aniline generation (via chemoselective reduction), while the hydroxyl group allows for diverse functionalization.

The Scalability Challenge

Synthesizing 1,3-disubstituted cyclobutanes on a multi-gram to kilogram scale is historically difficult due to:

  • Ring Strain: The ~26 kcal/mol strain energy makes ring-closing difficult and ring-opening facile.

  • Stereocontrol: Controlling the cis/trans ratio at C1 and C3 is thermodynamically complex.

  • Chemoselectivity: The nitro group is susceptible to reduction under many standard cyclobutane synthesis conditions (e.g., Pd-catalyzed hydrogenations).

Selected Route: The [2+2] Cycloaddition / Dehalogenation Sequence

This guide details a robust, three-stage protocol utilizing commodity reagents. We bypass expensive transition-metal catalyzed cross-couplings in favor of the classic ketene-olefin [2+2] cycloaddition . This route is selected for its atom economy and the commercial availability of 3-nitrostyrene.

Key Process Parameters (KPPs):

  • Temperature Control: Critical during dechlorination to prevent nitro group reduction.

  • Hydride Selection: Dictates the diastereomeric ratio (dr) of the final alcohol.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic flow, highlighting the critical intermediate handling and stereochemical decision points.

SynthesisPathway cluster_logic Stereochemical Logic Start 3-Nitrostyrene (Commodity Precursor) Inter1 Intermediate A: 2,2-Dichloro-3-(3-nitrophenyl) cyclobutan-1-one Start->Inter1 [2+2] Cycloaddition Reagent1 Trichloroacetyl Chloride + Zn (in situ Dichloroketene) Reagent1->Inter1 Inter2 Intermediate B: 3-(3-Nitrophenyl) cyclobutan-1-one Inter1->Inter2 Chemoselective Reductive Dehalogenation Step2 Dechlorination (Zn / AcOH, 0°C) Product Target: 3-(3-Nitrophenyl) cyclobutan-1-ol (>95:5 cis:trans) Inter2->Product Hydride Attack (Anti-Felkin) Step3 Stereoselective Reduction (NaBH4 vs L-Selectride) LogicNode Torsional Strain favors Equatorial Hydride Attack (Yields Cis-Alcohol) LogicNode->Step3

Caption: Workflow for the conversion of 3-nitrostyrene to the target cyclobutanol, emphasizing the critical dechlorination and reduction steps.

Detailed Experimental Protocols

Stage 1: Ring Construction ([2+2] Cycloaddition)

Objective: Synthesis of 2,2-dichloro-3-(3-nitrophenyl)cyclobutan-1-one. Mechanism: In situ generation of dichloroketene followed by thermal cycloaddition.

Materials:

  • 3-Nitrostyrene (1.0 equiv)

  • Trichloroacetyl chloride (1.5 equiv)

  • Zinc-Copper couple (Zn-Cu) or Activated Zinc dust (2.0 equiv)

  • Dimethoxyethane (DME) or Diethyl Ether (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Activation: Charge the flask with Activated Zinc (see Note 1) and anhydrous DME (0.5 M concentration relative to styrene).

  • Addition: Add 3-Nitrostyrene (1.0 equiv) to the stirring suspension.

  • Initiation: Add a solution of Trichloroacetyl chloride (1.5 equiv) in DME dropwise over 60 minutes.

    • Process Control: The reaction is exothermic.[1] Maintain a gentle reflux using the rate of addition. If the reaction becomes too vigorous, cool with a water bath.

  • Digestion: After addition, stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the styrene.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove zinc salts. Wash the pad with ether.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude dichlorocyclobutanone (often a dark oil).

    • Note: This intermediate is hydrolytically sensitive. Proceed immediately to Stage 2 or store under N2 at -20°C.

Stage 2: Chemoselective Dechlorination

Objective: Removal of gem-dichloro groups without reducing the nitro moiety. Criticality: High. Standard hydrogenation (Pd/C) is forbidden here as it will reduce the nitro group to an amine.

Protocol:

  • Solvation: Dissolve the crude intermediate from Stage 1 in Glacial Acetic Acid (AcOH).

  • Temperature Set: Cool the solution to 0°C (Ice/Water bath).

  • Reagent Addition: Add Zinc dust (4.0 equiv) portion-wise over 30 minutes.

    • Scientific Rationale: Zinc in acetic acid has a reduction potential sufficient to reduce alpha-haloketones (

      
      ) but, at low temperatures, is kinetically slow to reduce aromatic nitro groups (
      
      
      
      to
      
      
      depending on pH). Keeping the reaction cold maximizes this kinetic window.
  • Monitoring: Stir at 0°C to 10°C. Monitor strictly by TLC every 30 minutes. The reaction is typically complete in 2–4 hours.

  • Quench: Filter off excess Zinc immediately upon completion. Pour the filtrate into ice-cold water.

  • Extraction: Extract with Diethyl Ether (3x). Neutralize the combined organic layers with saturated aqueous NaHCO3 until pH 7 (Caution: CO2 evolution).

  • Purification: Dry over MgSO4 and concentrate. Purify via silica gel chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to isolate 3-(3-nitrophenyl)cyclobutan-1-one .

Stage 3: Stereoselective Reduction

Objective: Reduction of the ketone to the alcohol with high cis-diastereoselectivity.

Scientific Insight: Research into 3-substituted cyclobutanones demonstrates that hydride reduction is highly selective for the cis-alcohol (>90% dr).[2][3] This is governed by torsional strain in the transition state.[2][3] The "anti-facial" attack (hydride approaching from the face opposite the substituent) is energetically favored to minimize eclipsing interactions during the hybridization change from sp2 to sp3 [1].

Protocol:

  • Dissolution: Dissolve 3-(3-nitrophenyl)cyclobutan-1-one in Methanol (0.2 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Lower temperatures enhance the cis-selectivity [1].[2][3][4]

  • Reduction: Add Sodium Borohydride (NaBH4, 1.2 equiv) portion-wise.

    • Alternative: For >98% cis-selectivity, use L-Selectride in THF at -78°C, though workup is more oxidative. NaBH4 is sufficient for most scalable applications.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with Saturated Aqueous NH4Cl.

  • Isolation: Extract with EtOAc. Wash with Brine.[1] Dry and concentrate.

  • Final Polish: Recrystallize from Hexane/Ether if a solid, or distill if an oil.

Analytical Data & Specifications

Expected Yields:

Step Reaction Typical Yield Key Impurity
1 [2+2] Cycloaddition 65–75% Oligomerized styrene
2 Dechlorination 70–80% Reduced Nitro (Aniline) if T > 25°C

| 3 | Reduction | 90–95% | Trans-isomer (<10%) |

Stereochemistry Check:

  • Cis-isomer (Major): The methine proton at C1 (H-C-OH) typically appears as a quintet (or pseudo-quintet) in 1H NMR due to coupling with four adjacent methylene protons.

  • Trans-isomer (Minor): The methine proton often appears as a broader multiplet and is chemically shifted downfield relative to the cis-isomer.

References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: Deraet, X., et al. (2020).[2] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. [Link]

  • Nitrostyrene Reactivity in Cycloadditions: Domingo, L. R., & Jasiński, R. (2018). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. RSC Advances. [Link]

  • General Cyclobutane Synthesis: Organic Chemistry Portal. Cyclobutane Synthesis: Recent Literature. [Link]

Sources

Application Note: Synthesis of Amino-Cyclobutane Analogs from 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The cyclobutane ring is a high-value bioisostere in medicinal chemistry, often used to replace phenyl rings or flexible alkyl chains to restrict conformational freedom and improve metabolic stability. The 1,3-disubstituted cyclobutane scaffold, specifically, offers unique vectors for drug design.

This guide details the conversion of 3-(3-nitrophenyl)cyclobutan-1-ol (1) into various amino-cyclobutane analogs. The presence of the nitro group (


) serves as a "masked" aniline, allowing for orthogonal functionalization. We present three core workflows:
  • Route A (Ketone Pathway): Oxidation followed by reductive amination (Favors cis-isomer).

  • Route B (Azide Pathway): Mitsunobu inversion to access the trans-isomer.

  • Route C (Global Reduction): Chemoselective reduction strategies for the nitro group.

Retrosynthetic Logic & Pathway Map

The stereochemistry of the 1,3-cyclobutane system is governed by the "pucker" conformation. In general, the cis-1,3 isomer (pseudo-diequatorial) is thermodynamically more stable than the trans-isomer.

SynthesisMap SM 3-(3-Nitrophenyl) cyclobutan-1-ol (1) (Starting Material) Ketone Intermediate Ketone (Oxidation) SM->Ketone Dess-Martin Periodinane Mesylate Activated Alcohol (Mesylate/Tosylate) SM->Mesylate MsCl, Et3N TransAzide Trans-Azide (Inversion) SM->TransAzide Mitsunobu (DEAD, PPh3, DPPA) CisAmine Cis-Amino Analog (Reductive Amination) Ketone->CisAmine Ti(OiPr)4; NaBH4 (Thermodynamic Control) Mesylate->TransAzide NaN3 (SN2 Inversion) Diamine 1,3-Diamine Analog (Global Reduction) CisAmine->Diamine H2, Pd/C TransAmine Trans-Amino Analog TransAzide->TransAmine Staudinger (PPh3) TransAmine->Diamine H2, Pd/C

Figure 1: Divergent synthetic pathways from the parent cyclobutanol. Route selection determines stereochemical outcome.

Experimental Protocols

Protocol A: Oxidation to 3-(3-Nitrophenyl)cyclobutanone

Objective: Create the electrophilic ketone handle for reductive amination.

Mechanism: The Dess-Martin Periodinane (DMP) provides a mild oxidation that avoids the acidic conditions of Jones oxidation (which can degrade the cyclobutane) or the cryogenic requirements of Swern oxidation.

Materials:

  • Substrate (1): 1.0 equiv

  • Dess-Martin Periodinane (DMP): 1.2 equiv

  • Dichloromethane (DCM): Anhydrous [0.1 M]

  • 
     (sat. aq.) and 
    
    
    
    (sat. aq.)

Step-by-Step:

  • Dissolution: Dissolve substrate (1) in DCM under nitrogen atmosphere at 0 °C.

  • Addition: Add DMP portion-wise over 10 minutes. The reaction is initially heterogeneous but may clarify.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4; ketone is UV active).

  • Quench (Critical): Dilute with

    
    . Pour into a 1:1 mixture of sat. 
    
    
    
    and sat.
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
  • Workup: Separate layers. Extract aqueous phase with DCM (2x). Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Stereoselective Reductive Amination (Cis-Selective)

Objective: Install the amine group. Hydride delivery typically occurs from the less hindered face, placing the amine cis to the aryl group.

Materials:

  • Ketone Intermediate: 1.0 equiv

  • Amine Source (e.g.,

    
     for primary, or 
    
    
    
    for secondary): 1.5–2.0 equiv
  • Titanium(IV) isopropoxide (

    
    ): 2.0 equiv
    
  • Sodium Borohydride (

    
    ): 1.5 equiv
    
  • Methanol (MeOH) or THF

Step-by-Step:

  • Imine Formation: In a flame-dried flask, combine Ketone and Amine in THF. Add

    
     neat. Stir at RT for 6–12 hours.
    
    • Note: Titanium acts as a Lewis acid and water scavenger, driving equilibrium toward the imine/enamine.

  • Reduction: Cool the mixture to 0 °C. Dilute with MeOH (if THF was used). Carefully add

    
     (gas evolution occurs).
    
  • Workup: Quench by adding 1N NaOH (causes titanium salts to precipitate as a white solid). Filter through a Celite pad.

  • Extraction: Concentrate filtrate to remove volatiles, then extract the aqueous residue with EtOAc.

  • Outcome: This route typically yields the cis-1,3-isomer (amine and nitrophenyl on the same side of the ring) as the major product due to thermodynamic preference and steric approach of the hydride.

Protocol C: Mitsunobu Inversion (Trans-Selective)

Objective: Direct conversion of alcohol to azide with stereochemical inversion (


).

Materials:

  • Substrate (1) (Assumed cis): 1.0 equiv

  • Triphenylphosphine (

    
    ): 1.5 equiv
    
  • Diisopropyl azodicarboxylate (DIAD): 1.5 equiv

  • Diphenylphosphoryl azide (DPPA): 1.5 equiv

  • THF: Anhydrous

Step-by-Step:

  • Setup: Dissolve Substrate and

    
     in THF at 0 °C.
    
  • Addition: Add DIAD dropwise. Stir for 10 minutes to form the betaine intermediate.

  • Displacement: Add DPPA dropwise.

    • Safety Note: Azides are potential explosion hazards. Work behind a blast shield. Avoid concentrating azide solutions to dryness if low molecular weight.

  • Reaction: Warm to RT and stir for 12 hours.

  • Reduction of Azide (Staudinger): To the crude reaction mixture (or purified azide), add

    
     (1.2 equiv) and water (excess) in THF. Heat to 50 °C for 4 hours.
    
    • Chemoselectivity:[1] This reduces the

      
       to 
      
      
      
      without reducing the nitro group (
      
      
      ).

Critical Parameters & Troubleshooting

Stereochemical Control

The 1,3-cyclobutane system is puckered.

  • Cis-isomer: Substituents are pseudo-diequatorial. Usually the major product of thermodynamic equilibration.

  • Trans-isomer: One substituent is pseudo-axial.

  • Validation: Use 1D-NOESY NMR. A strong NOE signal between the methine proton at C1 and the methine proton at C3 indicates a cis relationship (since the protons are on the same face, the substituents are on the same face).

Chemoselectivity (Nitro vs. Amine)

If your target is the diamine (aniline + cyclobutylamine):

  • Use Catalytic Hydrogenation (

    
    , Pd/C) on the azide or the nitro-amine intermediate. This reduces both groups simultaneously.
    

If your target is the nitro-amine (intact nitro group):

  • Avoid

    
    /Pd.
    
  • Use Staudinger reduction (

    
    ) for azides.
    
  • Use Sodium Borohydride (

    
    ) for imines (reductive amination); 
    
    
    
    does not reduce nitro groups under standard conditions.
Data Summary Table
MethodTarget StereochemKey ReagentsNitro Group Status
Reductive Amination Cis-Selective

Preserved
Mitsunobu/Staudinger Inversion (Trans)

Preserved
Hydrogenation Non-selective

Reduced to Aniline

References

  • General Cyclobutane Synthesis & Stereocontrol

    • Tak-828F Scaffold Synthesis: Detailed discussion on cis-selective reduction of cyclobutanones.
    • Source:

  • Reductive Amination Standards

    • Titanium-Mediated Reductive Amination: The gold standard protocol for hindered ketones.
    • Source: [J. Org.[2] Chem. (Abdel-Magid)]([Link])

  • Mitsunobu Reaction on Cyclobutanes

    • Stereoinversion Protocols: Application of Mitsunobu for stereochemical inversion.[3][4]

    • Source:

  • Nitro Reduction Chemoselectivity

    • Selective Reduction: Methods to reduce azides in presence of nitro groups.
    • Source:

Sources

Troubleshooting & Optimization

Purification methods for 3-(3-Nitrophenyl)cyclobutan-1-ol via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-NCB-001 Subject: Optimization of Column Chromatography for 3-(3-Nitrophenyl)cyclobutan-1-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely working with the reduction product of 3-(3-nitrophenyl)cyclobutanone. This workflow addresses the purification of the resulting alcohol, This compound .

The primary challenge with 1,3-disubstituted cyclobutanes is the separation of cis/trans diastereomers . Due to the puckered conformation of the cyclobutane ring, these isomers possess distinct dipole moments and adsorption affinities, yet they often co-elute under standard "fast" gradients.

This guide provides a self-validating protocol to separate these isomers and remove starting materials, grounded in polarity principles and stationary phase interactions.

Part 1: Standard Operating Procedure (SOP)
1. Method Development & TLC Analysis

Before scaling to a column, you must establish the "separation window" (


 ) between the cis and trans isomers.
  • Stationary Phase: Silica Gel 60 (

    
    ).[1]
    
  • Standard Solvent System: Hexanes / Ethyl Acetate (Hex/EtOAc).

  • Alternative System (for difficult separations): Dichloromethane / Methanol (DCM/MeOH) or Toluene / Acetone.

TLC Protocol:

  • Spot the crude mixture on a silica TLC plate.

  • Elute with 30% EtOAc in Hexanes .

  • Visualization: UV (254 nm) is primary due to the nitro-aromatic chromophore. Stain with p-Anisaldehyde (blue/violet spots) to confirm the alcohol if UV is ambiguous.

Target Metrics: | Component | Ideal


 (30% EtOAc) | Notes |
| :--- | :--- | :--- |
| Starting Ketone  | 0.60 - 0.70 | Less polar; elutes first.[1] |
| Isomer A (Minor)  | 0.35 | Usually the trans isomer (less polar interaction). |
| Isomer B (Major)  | 0.25 | Usually the cis isomer (more accessible -OH).[1] |

Technical Note: If


 between isomers, a standard linear gradient will fail. You must use an Isocratic Hold  strategy.
2. Column Loading Strategy

The nitro group and the alcohol moiety create a molecule with moderate polarity but high potential for "streaking" if loaded as a liquid in a strong solvent (like DCM).

  • Recommended: Dry Loading . Adsorb the crude oil onto silica gel (ratio 1:2 crude to silica) using DCM, then evaporate to a free-flowing powder. Load this powder on top of the packed column.

  • Why? This eliminates "solvent effects" at the head of the column, sharpening the bands for the critical isomer separation.

3. Flash Chromatography Gradient

For a 10g crude scale on a 120g silica cartridge:

  • Equilibration: 3 Column Volumes (CV) of 5% EtOAc/Hex.

  • Elution:

    • 0%

      
       10% EtOAc (2 CV): Elutes non-polar impurities.
      
    • 10%

      
       25% EtOAc (5 CV): Elutes the ketone precursor.
      
    • Isocratic Hold at 25-30% EtOAc (4-6 CV): CRITICAL STEP. This allows the cis and trans isomers to disengage.

    • 30%

      
       50% EtOAc (3 CV): Flushes remaining polar material.
      
Part 2: Troubleshooting & FAQs
Q1: I see two spots on TLC, but they merge into one broad peak on the column. Why?

Diagnosis: This is likely Mass Overload or Inadequate Resolution (


) .[1]
Solution: 
  • Switch to Isocratic Elution: Instead of a gradient, run the column at the exact % solvent where the lower spot has an Rf of 0.30 on TLC.

  • Change Selectivity: If Hex/EtOAc fails, switch to DCM with 1-2% MeOH . Dichloromethane interacts differently with the nitro group's dipole compared to Hexanes, often enhancing the separation of diastereomers.

Q2: The alcohol peak is "tailing" significantly. Is my product decomposing?

Diagnosis: Likely Silanol Interaction , not decomposition. The hydroxyl group of your cyclobutanol is hydrogen-bonding with acidic silanol sites on the silica. Solution:

  • Add a Modifier: Add 1% Triethylamine (TEA) to the mobile phase. This blocks the acidic sites.

  • Note: The nitro group is stable to TEA. Ensure you rotovap thoroughly to remove the amine later.

Q3: Which isomer is which? (Cis vs. Trans)

Mechanistic Insight: In 1,3-substituted cyclobutanes:

  • The Cis isomer (substituents on the same side) usually adopts a conformation where the polar groups are more exposed to the stationary phase or can form a stronger net dipole aligned with the silica surface. It typically elutes later (lower Rf).

  • The Trans isomer often elutes earlier (higher Rf).

  • Validation: You must confirm this via 1H-NMR (NOESY experiments) or X-ray crystallography. Do not rely solely on elution order for assignment.

Part 3: Decision Workflows (Visualization)
Workflow 1: Method Development Logic

This decision tree guides you through selecting the correct solvent system based on your initial TLC results.

PurificationLogic Start Start: Crude Mixture TLC Run TLC (30% EtOAc/Hex) Start->TLC CheckRf Calculate u0394Rf between Isomers TLC->CheckRf GoodSep u0394Rf > 0.15 CheckRf->GoodSep BadSep u0394Rf < 0.10 CheckRf->BadSep Standard Standard Gradient 0-50% EtOAc GoodSep->Standard Proceed Optimize Change Solvent System BadSep->Optimize TryDCM Try DCM / 2% MeOH Optimize->TryDCM Option A TryTol Try Toluene / Acetone Optimize->TryTol Option B TryDCM->TLC Re-evaluate

Caption: Logic flow for determining the optimal solvent system based on Thin Layer Chromatography (TLC) data.

Workflow 2: Physical Column Setup

A visual guide to the Dry Loading technique, essential for resolving close-eluting isomers.

DryLoad Step1 Dissolve Crude in DCM Step2 Add Silica (1:2 Ratio) Step1->Step2 Step3 Rotovap to Dry Powder Step2->Step3 Step4 Load on Packed Column Step3->Step4 Step5 Add Sand Layer (1cm) Step4->Step5

Caption: Step-by-step Dry Loading protocol to minimize band broadening and improve resolution.

References
  • Organic Syntheses.Synthesis of Nitro-Aromatic Alcohols. (General procedure for handling nitro-substituted aryl alcohols).

    • [1]

  • Chemistry LibreTexts.Retention Factor (Rf) and TLC Interpretation.

  • MDPI.Synthesis and Characterization of cis-/trans-3-Alkyl Cyclobutane Derivatives. (Discussion on the separation of cis/trans isomers in 3-substituted rings).

    • [1]

  • LCGC International.Resolution and Retention Factors in Chromatography. (Advanced troubleshooting for peak resolution).

Disclaimer: This guide assumes standard laboratory safety protocols. Nitro compounds can be energetic; ensure no high-temperature distillation is performed on the crude residue without DSC testing.

Sources

Technical Support Center: Strategies for Functionalizing 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-(3-nitrophenyl)cyclobutan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered secondary alcohol. The inherent steric bulk of the cyclobutane ring, coupled with the substitution pattern, often leads to sluggish reactions and low yields. This guide provides in-depth troubleshooting advice and detailed protocols to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the functionalization of this compound so challenging?

A1: The primary difficulty arises from steric hindrance. The cyclobutane ring's rigid, non-planar structure, combined with the bulky 3-nitrophenyl substituent, restricts access to the hydroxyl group on the adjacent carbon. This steric congestion significantly slows down the approach of reagents, leading to incomplete reactions and the formation of side products.[1][2][3]

Q2: I'm observing very low yields in my esterification reactions. What are the likely causes?

A2: Low yields in esterification are common with this substrate. The likely culprits are:

  • Steric Hindrance: As mentioned, the bulky nature of the substrate is the main issue.

  • Inadequate Activation of the Carboxylic Acid: Standard esterification methods like Fischer esterification are often too harsh and ineffective for this hindered alcohol.[4][5]

  • Poor Nucleophilicity of the Alcohol: The sterically hindered hydroxyl group is a poor nucleophile.

  • Side Reactions: Under harsh conditions, elimination or rearrangement reactions can compete with the desired esterification.

Q3: Are there specific esterification methods recommended for sterically hindered alcohols like this one?

A3: Yes, several methods are well-suited for overcoming steric hindrance in esterification. The most effective are the Steglich and Yamaguchi esterifications.[6][7][8][9] These methods utilize potent activating agents to enhance the electrophilicity of the carboxylic acid, facilitating the reaction with the hindered alcohol.

Q4: My attempts at ether synthesis using the Williamson ether synthesis are failing. What should I try instead?

A4: The Williamson ether synthesis is generally not suitable for sterically hindered secondary alcohols due to competing elimination reactions (E2).[10][11] A much more effective alternative is the Mitsunobu reaction , which proceeds under milder, neutral conditions and is known to work well for hindered alcohols.[12][13]

Troubleshooting Guides & Detailed Protocols

Troubleshooting Failed Esterifications: Steglich and Yamaguchi Protocols

If you are experiencing low to no yield with traditional esterification methods, switching to a more powerful coupling protocol is recommended.

The Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as DCC or EDC, in the presence of a catalytic amount of DMAP.[4][5][6] DMAP acts as a potent acyl transfer catalyst, significantly accelerating the reaction.[5][14]

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion Insufficient activation of the carboxylic acid.Increase the amount of EDC/DCC (1.2-1.5 eq.). Ensure your DMAP is of high purity and use a catalytic amount (0.1-0.2 eq.).
Steric hindrance is still too great.Switch to the Yamaguchi esterification, which is often more effective for highly hindered substrates.[9][15][16]
Formation of N-acylurea byproduct The O-acylisourea intermediate is rearranging.This is a known side reaction in Steglich esterifications.[5] Ensure the reaction is run at a low temperature (0 °C to rt) and that the alcohol is added promptly after the activation of the carboxylic acid.
Difficult Purification Dicyclohexylurea (DCU) byproduct from DCC is difficult to remove.Use EDC instead of DCC. The resulting urea byproduct is water-soluble and can be easily removed with an aqueous wash.

Detailed Protocol: Steglich Esterification of this compound

  • To a solution of the carboxylic acid (1.2 eq.) and this compound (1.0 eq.) in anhydrous DCM (0.1 M) at 0 °C, add EDC (1.5 eq.) and DMAP (0.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Yamaguchi Esterification

For exceptionally hindered systems, the Yamaguchi esterification is often the method of choice.[8][9][15][16][17] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9]

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete formation of the mixed anhydride.Ensure anhydrous conditions. Use freshly distilled triethylamine.
The mixed anhydride is not reactive enough.Increase the amount of DMAP (up to 2.0 eq.).
Side Product Formation The symmetric anhydride of the carboxylic acid is forming.This can occur with aliphatic carboxylic acids.[8][9] Add the alcohol and DMAP at a lower temperature (0 °C).

Detailed Protocol: Yamaguchi Esterification of this compound

  • To a solution of the carboxylic acid (1.1 eq.) in anhydrous toluene (0.2 M), add triethylamine (1.1 eq.).

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq.) dropwise at room temperature and stir for 1 hour.

  • In a separate flask, dissolve this compound (1.0 eq.) and DMAP (1.5 eq.) in anhydrous toluene.

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove triethylammonium chloride.

  • Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

Overcoming Low Yields in Ether Synthesis: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O bonds with inversion of stereochemistry, particularly with secondary alcohols.[13][18][19] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction The pKa of the nucleophile (the alcohol to be coupled) is too high.The Mitsunobu reaction works best with nucleophiles having a pKa < 13.[12] For simple alkyl ethers, this can be a limitation.
Steric hindrance is preventing the reaction.For very hindered substrates, extended reaction times or heating may be necessary. The use of sonication can also accelerate the reaction.[12]
Difficult Purification Removal of triphenylphosphine oxide and the reduced azodicarboxylate byproduct.These byproducts can often be removed by crystallization or careful column chromatography. Modified reagents have also been developed to simplify purification.[12]
Retention of Stereochemistry An alternative reaction pathway is occurring.While inversion is typical, retention has been observed with hindered alcohols under certain conditions, possibly through an acyloxyphosphonium salt intermediate.[18] Careful analysis of the product stereochemistry is advised.

Detailed Protocol: Mitsunobu Etherification of this compound

  • To a solution of this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1 M) at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove the byproducts.

Navigating Unexpected Side Reactions: Acylation and Tosylation Issues

Acylation and tosylation of hindered alcohols can be challenging, often requiring forcing conditions that can lead to side reactions.

Common Problems & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Tosylation The hydroxyl group is not sufficiently nucleophilic, and the bulky tosyl chloride is sterically demanding.Use a more powerful catalyst system. 1-methylimidazole has been shown to be an effective catalyst for the tosylation of sterically hindered alcohols.[20][21]
Elimination Products The basic conditions and elevated temperatures required for tosylation can promote elimination.Use milder conditions. The use of 1-methylimidazole with triethylamine as an auxiliary base can accelerate the reaction at lower temperatures.[20]
Low Yields in Acylation Incomplete reaction due to steric hindrance.Lewis acid catalysts such as Sc(OTf)3 or Bi(OTf)3 can be highly effective for the acylation of hindered alcohols with acid anhydrides.[22][23]

Visualizing Reaction Mechanisms and Workflows

Steglich_Esterification RCOOH Carboxylic Acid Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + EDC EDC EDC Alcohol This compound DMAP DMAP (cat.) Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 + DMAP Urea EDC-Urea Byproduct Intermediate1->Urea + Alcohol Intermediate2->DMAP Ester Ester Product Intermediate2->Ester + Alcohol

Caption: The catalytic cycle of the Steglich esterification.

Yamaguchi_Esterification RCOOH Carboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride + Yamaguchi Reagent + Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Et3N Et3N Acyl_DMAP Acyl-DMAP Intermediate Mixed_Anhydride->Acyl_DMAP + DMAP DMAP DMAP Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol This compound

Caption: Key intermediates in the Yamaguchi esterification.

Mitsunobu_Reaction PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine + DIAD DIAD DIAD Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Alcohol Alcohol This compound Ether Ether Product (with inversion) Alkoxyphosphonium->Ether + Nucleophile (SN2) TPPO Triphenylphosphine Oxide Alkoxyphosphonium->TPPO Nucleophile Nucleophile (R'OH)

Caption: The mechanism of the Mitsunobu reaction for ether synthesis.

References

  • Corey–Itsuno reduction - Wikipedia. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Corey-Bakshi-Shibata (CBS) Reduction - YouTube. Available at: [Link]

  • Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • Corey (Corey‐Bakshi‐Shibata; CBS) reduction - ResearchGate. Available at: [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

  • 5.2.2 Synthesis of Esters - NPTEL Archive. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • Yamaguchi Esterification - Organic Chemistry Portal. Available at: [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. Available at: [Link]

  • Yamaguchi esterification - Wikipedia. Available at: [Link]

  • Steglich Esterification Guide | PDF - Scribd. Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - Frontiers. Available at: [Link]

  • Mechanistic study of the Mitsunobu reaction - PubMed - NIH. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - eScholarship.org. Available at: [Link]

  • How can I tosylate an hindered secondary alcohol? - ResearchGate. Available at: [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole - Chemical Research in Chinese Universities. Available at: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. Available at: [Link]

  • An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 - Organic Chemistry Portal. Available at: [Link]

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC. Available at: [Link]

  • Steric hindrance – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance - RSC Publishing. Available at: [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... - ResearchGate. Available at: [Link]

Sources

Minimizing ring-opening side reactions in cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutanol Derivative Stability Ticket System: High-Energy Motif Handling Subject: Minimizing Ring-Opening & Rearrangement in Cyclobutanol Scaffolds

Introduction: The "Spring-Loaded" Challenge

Welcome to the Technical Support Center. You are likely here because your cyclobutanol starting material disappeared, yielding a linear ketone or a rearranged cyclopentanone.

The Core Issue: Cyclobutanol rings possess significant ring strain (~26.4 kcal/mol). While kinetically stable at room temperature, they are thermodynamically primed to release this energy. In drug discovery, preserving this "spring-loaded" motif is critical for maintaining specific


 vectors and metabolic stability.

This guide addresses the three primary failure modes:

  • 
    -Carbon Elimination  (Transition Metal Catalysis)
    
  • Semi-Pinacol Rearrangement (Acidic/Electrophilic Conditions)

  • Radical Fragmentation (Single-Electron Transfer processes)

Module 1: Transition Metal Catalysis (Cross-Coupling)

The Scenario: You are attempting a Buchwald-Hartwig or Suzuki coupling on a cyclobutanol scaffold. The Failure: The reaction yields a linear ketone (ring opening) instead of the coupled product.

Root Cause Analysis: The Kinetic Competition

In Palladium (Pd) catalysis, the cycle reaches a critical divergence point after oxidative addition. If the cyclobutanol hydroxyl group is deprotonated (forming an alkoxide), the metal center coordinates to the oxygen.

  • Path A (Desired): Reductive Elimination

    
     Coupled Product.
    
  • Path B (Undesired):

    
    -Carbon Elimination.[1][2] The strain of the 4-membered ring drives the cleavage of the C-C bond, ejecting the Pd and opening the ring.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Protecting Group Mandatory (TBS, MOM, Bn) Primary Fix.

-carbon elimination requires a Pd-alkoxide intermediate. Capping the alcohol as a silyl or alkyl ether physically prevents the metal from coordinating to the oxygen, shutting down the elimination pathway entirely.
Base Selection Weak Bases (

,

)
Avoid strong alkoxide bases (

,

) which deprotonate the cyclobutanol (pKa ~19) and promote the formation of the reactive Pd-alkoxide species.
Ligand Class Bulky, Monodentate Phosphines Ligands like XPhos or RuPhos accelerate the rate of Reductive Elimination. By making Path A faster than Path B, you kinetically trap the ring-intact product.
Metal Center Consider Nickel (Ni) Ni-catalysis often proceeds via radical mechanisms or different coordination geometries that may be less prone to

-elimination compared to Pd(II) species.
Visualizing the Mechanism (The "Fork in the Road")

Pd_Cycle_Competition Start Cyclobutanol Substrate OxAdd Oxidative Addition (L-Pd-Ar) Start->OxAdd Coord Coordination (Pd-O interaction) OxAdd->Coord  If -OH is free   Path_Good Reductive Elimination (Fast with Bulky Ligands) OxAdd->Path_Good  If -OH protected   Coord->Path_Good  k(red) >> k(elim)   Path_Bad β-Carbon Elimination (Driven by Strain Release) Coord->Path_Bad  k(elim) > k(red)   Product_Good Target: Cyclobutane Intact Path_Good->Product_Good Product_Bad Failure: Linear Ketone Path_Bad->Product_Bad

Caption: Divergent pathways in Pd-catalysis. Protecting the alcohol forces the system toward the green (desired) pathway.

Module 2: Acid-Mediated Rearrangement (Semi-Pinacol)

The Scenario: You are removing a protecting group (e.g., Boc, TBS) or performing a reaction with a Lewis Acid. The Failure: The 4-membered ring expands to a 5-membered cyclopentanone or rearranges to a linear chain.

Root Cause Analysis

Protonation or Lewis Acid coordination to the cyclobutanol oxygen creates a deficiency at the


-carbon. To stabilize this positive charge, the 

-C-C bond migrates (1,2-shift), driven by the relief of ring strain. This is the Semi-Pinacol Rearrangement .
FAQ: Safe Handling Conditions

Q: Can I use TFA to remove a Boc group? A: Proceed with extreme caution. High concentrations of TFA often trigger rearrangement.

  • Fix: Use a scavenger (e.g., triethylsilane) if carbocations are involved, but preferably switch to HCl in Dioxane at 0°C or TMSOTf/2,6-lutidine (mild Lewis acid method).

Q: My reaction requires a Lewis Acid (


). Is it safe? 
A: Likely No. 

is a notorious trigger for semi-pinacol rearrangement in strained rings.
  • Fix: Switch to chelating Lewis acids that are less oxophilic, such as Ti(OiPr)4 or Lanthanide triflates (

    
    ), which may coordinate without triggering the migration.
    

Module 3: Radical Instability

The Scenario: Photoredox catalysis or radical halogenation. The Failure: Ring fragmentation (Dowd-Beckwith type reaction).

Mechanism & Mitigation

Alkoxy radicals on cyclobutane rings undergo


-scission extremely rapidly (

).
  • Protocol: If you must generate a radical near the ring, ensure the trap rate is faster than the scission rate.

  • Reagent Choice: Use high concentrations of H-atom donors or radical traps (e.g., TEMPO, electron-deficient olefins) to intercept the radical before the ring opens.

Experimental Protocol: "Safe" Cross-Coupling Workflow

Objective: Arylation of 1-hydroxycyclobutane-1-carboxylate (unprotected) without ring opening.

  • Pre-Reaction Check:

    • Is the -OH protected? No. (Proceed to Step 2).

    • Is the -OH protected? Yes. (Standard Suzuki conditions apply).

  • Catalyst System Preparation:

    • Source:

      
       (2 mol%)
      
    • Ligand: XPhos or RuPhos (4-8 mol%). Note: These bulky ligands facilitate rapid reductive elimination.

    • Base:

      
       (3.0 equiv). Note: Anhydrous, mild base prevents alkoxide formation.
      
    • Solvent: 1,4-Dioxane /

      
       (10:1) or Toluene (anhydrous).
      
  • Execution:

    • Degas solvents thoroughly (Oxygen promotes homocoupling and catalyst death).

    • Heat to 80°C (Do not overheat; higher T favors entropy-driven ring opening).

    • Monitor: Check TLC/LCMS at 1 hour. If linear ketone appears, stop immediately and switch to TBS-protection route .

Troubleshooting Decision Tree

Troubleshooting_Tree Issue Reaction Failed Check_Prod Identify Product Issue->Check_Prod Linear Linear Ketone Found Check_Prod->Linear Ring Opened Cyclopent Cyclopentanone Found Check_Prod->Cyclopent Rearranged Sol_Linear Cause: β-C Elimination Fix: Protect -OH or Change Ligand (Bulky) Linear->Sol_Linear Sol_Cyclo Cause: Semi-Pinacol Fix: Buffer pH or Remove Lewis Acid Cyclopent->Sol_Cyclo

Caption: Diagnostic flow for identifying the specific ring-opening mechanism based on the byproduct structure.

References

  • Mechanistic Insight on

    
    -Carbon Elimination: 
    
    • Title: Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage.[3]

    • Source:Macromolecules (2024).[3]

    • Context: This paper demonstrates the intentional use of the ring-opening mechanism. To minimize side reactions, avoid the conditions (unprotected alcohols, specific ligands) described here.
    • URL:[Link]

  • Enantioselective Ring Opening (The "Anti-Pattern")

    • Title: Pd-Catalyzed Enantioselective Ring Opening/Cross-Coupling and Cyclopropanation of Cyclobutanones.[2]

    • Source:Angew. Chem. Int. Ed. (2019).[2]

    • Context: Highlights the thermodynamic preference for ring opening under Pd-c
    • URL:[Link]

  • Semi-Pinacol Rearrangement Overview

    • Title: Recent development and applications of semipinacol rearrangement reactions.[4][5][6]

    • Source:Chemical Science (2021).
    • Context: Comprehensive review of acid/electrophile-medi
    • URL:[Link]

  • General Stability of Cyclobutanes

    • Title: The application of cyclobutane derivatives in organic synthesis.[3][4][6]

    • Source:ResearchGate (Review).[5][7]

    • Context: Discusses general handling, ring strain, and stability profiles under standard labor
    • URL:[Link]

Sources

Technical Support Center: Stereoselective Synthesis of 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-(3-nitrophenyl)cyclobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific synthesis. Here, we move beyond simple protocols to explain the underlying principles that govern stereoselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Fundamentals of Stereocontrol

This section addresses foundational concepts critical for planning and executing the stereoselective synthesis of the target molecule.

Q1: What are the possible stereoisomers of this compound, and why is controlling their formation important?

A1: The structure of this compound contains two stereocenters, at C1 (bearing the hydroxyl group) and C3 (bearing the nitrophenyl group). This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. These are typically described by their relative stereochemistry (cis and trans) and their absolute stereochemistry (R/S).

  • cis-isomers: The hydroxyl group and the nitrophenyl group are on the same face of the cyclobutane ring. This exists as a pair of enantiomers: (1R,3R) and (1S,3S).

  • trans-isomers: The hydroxyl group and the nitrophenyl group are on opposite faces of the ring. This also exists as a pair of enantiomers: (1R,3S) and (1S,3R).

In pharmaceutical and materials science, the specific three-dimensional arrangement of a molecule is paramount. Different stereoisomers can exhibit vastly different biological activities, pharmacological profiles, and physical properties. For instance, one enantiomer of a drug might be therapeutic while the other could be inactive or even toxic.[1] Therefore, controlling the synthesis to produce a single, desired stereoisomer is often a critical objective in drug development and chemical research.

Q2: What is the most common synthetic precursor for controlling the stereochemistry of this compound?

A2: The most direct and common precursor for the stereocontrolled synthesis of this compound is the corresponding prochiral ketone, 3-(3-nitrophenyl)cyclobutan-1-one . This ketone can be synthesized through various methods, including [2+2] cycloadditions.[2][3]

The stereochemistry of the final alcohol is determined during the reduction of the carbonyl group of this ketone. The incoming hydride reducing agent can attack the carbonyl from either the top face or the bottom face of the cyclobutane ring, leading to the formation of either the cis or trans alcohol. By carefully selecting the reducing agent and reaction conditions, one can influence the direction of this attack.

Q3: What are the primary strategies for achieving stereoselectivity in the synthesis of the target molecule?

A3: There are two main strategies to control the stereochemical outcome of the reduction of 3-(3-nitrophenyl)cyclobutan-1-one:

  • Diastereoselective Reduction (Controlling cis/trans selectivity): This strategy focuses on producing a single diastereomer (cis or trans) as a racemic mixture. Studies on similar 3-substituted cyclobutanones have shown that the reduction often preferentially yields the cis isomer.[4][5][6][7] This preference is attributed to steric hindrance, where the substituent at C3 directs the incoming hydride to the opposite face of the ring. The choice of reducing agent (bulkier hydrides can increase selectivity) and reaction parameters like temperature and solvent polarity can further enhance this selectivity.[4][5]

  • Enantioselective Reduction (Controlling R/S selectivity): This strategy aims to produce a single enantiomer. This is a more advanced technique that typically involves one of the following approaches:[8][9]

    • Chiral Reducing Agents: Using stoichiometric amounts of a chiral borane or aluminum hydride derivative.

    • Catalytic Asymmetric Reduction: Employing a catalytic amount of a chiral catalyst (e.g., an oxazaborolidine like the Corey-Bakshi-Shibata catalyst, or a transition metal complex with a chiral ligand) in the presence of a stoichiometric achiral reducing agent like borane or hydrogen gas.[8][9][10][11]

    • Enzymatic Reduction: Using ketoreductase (KRED) enzymes, which can offer exceptionally high enantioselectivity under mild, aqueous conditions.[9]

The choice of strategy depends on the ultimate goal of the synthesis. If a specific diastereomer is required as a racemate, diastereoselective reduction is sufficient. If a single enantiomer is the target, an enantioselective method must be employed.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q4: My reaction yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

A4: A low diastereomeric ratio (d.r.) indicates that the energy barrier for the hydride attacking from either face of the cyclobutanone is very similar. Here are several factors to investigate to favor the formation of the desired cis isomer:

  • Choice of Reducing Agent: The size of the hydride reagent is a critical factor.

    • Small Hydrides (e.g., NaBH₄): These reagents are less sterically demanding and may show lower selectivity.

    • Bulky Hydrides (e.g., L-Selectride®, LiAlH(OtBu)₃): These bulkier reagents are more sensitive to the steric environment of the ketone. The 3-nitrophenyl group will more effectively block one face of the ring, forcing the bulky hydride to attack from the less hindered face, thus increasing the formation of the cis product.[6]

  • Reaction Temperature: Lowering the reaction temperature generally increases selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which typically leads to the thermodynamically more stable product or the kinetically favored product with higher selectivity.[4][5]

  • Solvent Polarity: The polarity of the solvent can influence the conformation of the cyclobutanone and the transition state of the reduction. Experimenting with less polar solvents may enhance the steric effects that lead to higher diastereoselectivity.[4][5]

ParameterTo Increase cis-SelectivityRationale
Reducing Agent Switch from NaBH₄ to a bulkier hydride like L-Selectride® or LiAlH(OtBu)₃.A bulkier reagent will be more influenced by the steric hindrance of the 3-nitrophenyl group, favoring attack from the opposite face.
Temperature Decrease the reaction temperature (e.g., from room temperature to 0 °C or -78 °C).Lower temperatures amplify small energy differences between competing reaction pathways, favoring the lower energy path to the cis product.
Solvent Change from a polar protic solvent (e.g., methanol) to a less polar aprotic solvent (e.g., THF, diethyl ether).Solvent can affect the transition state geometry. Less polar solvents may lead to a more organized transition state where steric factors are more pronounced.
Q5: I have successfully synthesized the cis diastereomer, but it is a racemic mixture. How can I obtain a single enantiomer?

A5: To resolve a racemic mixture or to synthesize a single enantiomer directly, you need to introduce a source of chirality into your reaction system.

  • Catalytic Asymmetric Reduction: This is often the most efficient and economical method.

    • CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of prochiral ketones.[10][11]

    • Noyori-type Asymmetric Hydrogenation/Transfer Hydrogenation: These methods use ruthenium catalysts with chiral diamine ligands. They are highly effective for aryl ketones and can be performed with hydrogen gas or by transfer hydrogenation from isopropanol or formic acid.[8][9][12]

  • Chiral Resolution: If you already have the racemic cis-alcohol, you can separate the enantiomers. This typically involves reacting the alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated by crystallization or chromatography. After separation, the resolving agent is cleaved to yield the pure enantiomer of the alcohol.

  • Enzymatic Resolution: This is a green chemistry approach where an enzyme (often a lipase) is used to selectively acylate one enantiomer of the alcohol in the racemic mixture. The acylated and unreacted enantiomers can then be easily separated.

G cluster_start Starting Point cluster_methods Methods for Enantiomeric Resolution/Synthesis cluster_products Products start Racemic cis-3-(3-Nitrophenyl)cyclobutan-1-ol catalytic Catalytic Asymmetric Reduction (e.g., CBS, Noyori Hydrogenation) start->catalytic Synthesize directly from ketone resolution Classical Chiral Resolution (with chiral acid) start->resolution Separate existing racemate enzymatic Enzymatic Resolution (with lipase) start->enzymatic Separate existing racemate enantiomer_r (1R,3R)-Enantiomer catalytic->enantiomer_r Using (R)-catalyst enantiomer_s (1S,3S)-Enantiomer catalytic->enantiomer_s Using (S)-catalyst resolution->enantiomer_r resolution->enantiomer_s enzymatic->enantiomer_r enzymatic->enantiomer_s

Q6: How can I accurately determine the stereochemical outcome (diastereomeric ratio and enantiomeric excess) of my reaction?

A6: Accurate determination of the stereochemical composition of your product is crucial. A combination of techniques is usually employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (d.r.): ¹H NMR is the primary tool for determining the d.r. The cis and trans diastereomers will have distinct signals, particularly for the protons on C1 and C3 and their neighbors. The relative integration of these unique signals allows for the calculation of the ratio of the two diastereomers.[4][5][13] Advanced NMR techniques like NOESY can be used to definitively assign the relative stereochemistry (cis or trans).[13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC):

    • Enantiomeric Excess (e.e.): To determine the ratio of the two enantiomers of a specific diastereomer (e.g., the cis pair), you must use a chiral analytical technique. Chiral HPLC is the most common method.[15][16][17][18] The sample is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, causing them to elute at different times. The enantiomeric excess is calculated from the areas of the two resulting peaks using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[15]

Section 3: Experimental Protocols

Protocol 1: Diastereoselective Reduction to Favor cis-3-(3-Nitrophenyl)cyclobutan-1-ol

This protocol is a general guideline for a diastereoselective reduction favoring the cis isomer.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-nitrophenyl)cyclobutan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to make a 0.1 M solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.0 M in THF, 1.2 eq) to the cooled solution dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers and remove impurities.

  • Analysis: Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.[5]

References

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Grokipedia. Enantioselective reduction of ketones. Available from: [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414.
  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(2), 107-13.
  • Kawanami, Y., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molbank, 2018(4), M1013.
  • Mimoun, H., et al. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(26), 6158-6166.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel.
  • Chandrasekhar, S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(3), 535-543.
  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8498-8507.
  • Nasipuri, D., Samaddar, A. K., & Datta Gupta, M. (1981). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of the Indian Chemical Society, 58(11), 1031-1036.
  • Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
  • Brown, H. C., & Park, W. S. (1986). Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems. Journal of the Chemical Society, Perkin Transactions 1, 1205-1208.
  • Ando, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2144-2151.
  • Wang, H., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 81-88.
  • ResearchGate. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available from: [Link]

  • Semantic Scholar. Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Available from: [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. PubMed, 32437149.
  • Zultanski, S. L., & Morken, J. P. (2023). Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. Chemical Science, 14(4), 963-969.
  • Park, K., et al. (2021). Highly Selective Synthesis of cis‐2,2,4,4‐Tetramethylcyclobutane‐1,3‐diol via Solvent‐Free Hydrogenation and Isomerization.
  • Gutekunst, W. R., & Baran, P. S. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 133(46), 18076-18079.
  • Niimi, T., Uchida, T., Irie, R., & Katsuki, T. (2001). Highly Enantioselective Cyclopropanation with Co(II)-Salen Complexes: Control of cis- and trans-Selectivity by Rational Ligand-Design.
  • Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available from: [Link]

  • Pearson, E. L., et al. (2014). Controlling cis/trans-selectivity in intramolecular Diels–Alder reactions of benzo-tethered, ester linked 1,3,9-decatrienes. Organic & Biomolecular Chemistry, 12(35), 6847-6854.
  • ResearchGate. NMR Spectroscopy of Cyclobutanes. Available from: [Link]

  • Li, Y., et al. (2022). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 20(31), 6246-6250.
  • NMR Wiki. Determination of relative stereochemistry. 2009. Available from: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(15), 2671-2687.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. 2025. Available from: [Link]

  • De Nanteuil, F., & De Mesmaeker, A. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12518-12558.
  • ResearchGate. How can a ketone be enantioselectively reduced, in the presence of an ester?. 2015. Available from: [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]

  • Liu, Y., & Li, Y. (2015). Significance and challenges of stereoselectivity assessing methods in drug metabolism. Journal of Pharmaceutical Analysis, 5(4), 217-224.
  • Mykhailiuk, P. K. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 4(10), 14335-14343.
  • Abellán, T., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 11(24), 4893-4905.
  • Çetin, M., & Çelik, M. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Turkish Journal of Chemistry, 45(2), 438-445.
  • Pihko, P. M. Key Concepts in Stereoselective Synthesis.
  • ResearchGate. Stereoselective Synthesis of Chiral 3-Aryl-1-alkynes from Bromoallenes and Heterocuprates. Available from: [Link]

  • Chemistry Wallah. (2021, December 7). Stereoselectivity & stereoselctive reaction [Video]. YouTube.

Sources

Removing nitro-reduction byproducts from 3-(3-Nitrophenyl)cyclobutan-1-ol mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Chemoselectivity Guide Subject: Removing Nitro-Reduction Byproducts from 3-(3-Nitrophenyl)cyclobutan-1-ol Mixtures Case ID: TS-NITRO-CB-001

Executive Summary

This guide addresses the purification of This compound (Target) contaminated with nitro-reduction byproducts, specifically 3-(3-aminophenyl)cyclobutan-1-ol (Aniline Impurity) and potentially hydroxylamine intermediates.

The primary challenge is the chemoselectivity required to reduce the cyclobutanone precursor without affecting the sensitive nitro group. When over-reduction occurs, the resulting aniline impurity (


) requires specific acidic workup conditions to separate it from the neutral nitro-alcohol product.

Module 1: Diagnostic & Detection

How do I confirm the presence of nitro-reduction byproducts?

Before attempting purification, confirm the identity of the impurity. Nitro reduction is often accompanied by a distinct color change (darkening/browning) due to the oxidation of the resulting aniline.

Diagnostic MethodTarget: Nitro-Alcohol (

)
Impurity: Aniline (

)
Technical Insight
LC-MS (ESI)


The mass difference is exactly 30 Da (

). An intermediate hydroxylamine (

) shows a loss of 14 Da .
1H NMR Aromatic region: distinct splitting for 3-subst.Upfield shift of ortho-protons; Broad singlet (

)
The aniline nitrogen pushes electron density into the ring, shielding adjacent protons (shifting them upfield/lower ppm).
TLC (Silica)

(EtOAc/Hex)

(Streaking)
Anilines interact strongly with acidic silanols on silica, causing tailing/streaking unless base (e.g.,

) is added.

Module 2: Purification Protocols (The Fix)

The impurity is confirmed. How do I remove it?

Method A: The "pKa-Swing" Extraction (Recommended)

Principle: 3-Nitroaniline is a weak base (


) [1]. Standard weak acid washes (like citric acid, pH ~3-4) are insufficient  to fully protonate and extract this specific aniline. You must use a stronger acid to drive the equilibrium to the water-soluble salt form (

).

Risk Warning: Cyclobutanols can be acid-sensitive (ring rearrangement). Perform this extraction cold (


)  and minimize contact time.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk with anilines).

  • The Acid Wash:

    • Cool the organic phase to

      
      .
      
    • Wash with ice-cold 1.0 M HCl (3x).

    • Mechanistic Note: At pH 0 (1M HCl), the aniline (

      
       2.5) is 
      
      
      
      protonated and partitions into the aqueous layer.
  • Neutralization:

    • Wash the organic layer immediately with Saturated

      
        to remove residual acid.
      
    • Wash with Brine .

  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Scavenger Resins (For Acid-Sensitive Substrates)

If the cyclobutane ring degrades under 1M HCl, use a solid-supported scavenger. This avoids low pH conditions entirely.

  • Reagent: Polystyrene-supported Sulfonic Acid (e.g., Amberlyst® 15 or Dowex® 50W).

  • Protocol:

    • Dissolve crude in THF or MeOH (5-10 mL/g).

    • Add resin (3-5 equivalents relative to the estimated amine impurity).

    • Stir gently at Room Temperature for 1-2 hours.

    • Filter off the resin.[1][2] The amine remains bound to the solid support; the nitro-alcohol passes through.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for separating the species.

PurificationWorkflow Start Crude Mixture (Nitro-Alcohol + Aniline Impurity) Decision Is Cyclobutanol Acid-Stable? Start->Decision AcidWash Method A: Acid Extraction (Solvent: EtOAc) Decision->AcidWash Yes (Standard) Resin Method B: Scavenger Resin (Polystyrene-SO3H) Decision->Resin No (Sensitive) HCl Add 1.0 M HCl (Cold) Protonates Aniline (pKa ~2.5) AcidWash->HCl Separation Phase Separation HCl->Separation AqLayer Aqueous Layer (Contains Aniline-HCl Salt) Separation->AqLayer Removes Impurity OrgLayer Organic Layer (Contains Pure Nitro-Alcohol) Separation->OrgLayer Retains Target Filter Filtration step Resin->Filter Product Final Product (Concentrate Filtrate) Filter->Product

Figure 1: Decision tree for removing aniline impurities based on substrate stability.

Module 4: Prevention (Root Cause Analysis)

Why did the nitro group reduce?

If you are consistently generating the aniline byproduct, the upstream reduction conditions are too harsh.

Common Culprits:

  • Metal Contamination: Traces of transition metals (Ni, Pd, Co) in your solvent or stir bar can catalyze nitro reduction by

    
    .
    
  • Temperature: Running borohydride reductions above

    
     increases chemoselectivity errors.
    

The Solution: Luche Reduction Switch to Luche conditions (


).
  • Mechanism: Cerium coordinates to the carbonyl oxygen, making it a "harder" electrophile. This accelerates the attack of the borohydride on the ketone (1,2-reduction) significantly faster than it can attack the nitro group [2].

  • Protocol:

    • Dissolve ketone (1 eq) and

      
       (1.1 eq) in MeOH.
      
    • Cool to

      
       to 
      
      
      
      .
    • Add

      
       (1.0 eq) portion-wise.
      
    • Quench with dilute HCl or Acetone.

Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to separate them? A: Yes, but it is often unnecessary. If you must, use a gradient of Hexane/EtOAc. The nitro-alcohol usually elutes first. The aniline will streak. Adding 1% Triethylamine (TEA) to your eluent tightens the aniline band, but makes it elute closer to your product. Recommendation: Use the Acid Wash (Method A) first; it is faster and cheaper.

Q: My product is water-soluble, so I can't do an aqueous wash. What now? A: Use Method B (Scavenger Resin) . Alternatively, use Reverse Phase Chromatography (C18) . At neutral pH, the aniline is somewhat polar, but at pH 2 (0.1% TFA in mobile phase), the aniline becomes very polar and will elute in the solvent front, while the nitro-alcohol retains longer.

Q: I see a mass of M-16 in my LCMS. What is it? A: This is the Hydroxylamine intermediate (


). This is a "stalled" reduction product. It is amphoteric and unstable. It can often be oxidized back to the nitroso or nitro form using mild oxidants (like 

), or you must push the reduction fully to the amine and then separate it. Usually, it is easier to discard the batch or re-purify via careful chromatography.

References

  • PubChem. (n.d.). 3-Nitroaniline (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis.[5] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopy of Nitro and Hydroxyl Groups on Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Influence of Ring Strain on Vibrational Frequencies

Cyclobutane is characterized by significant ring strain, a consequence of bond angles deviating from the ideal 109.5° of sp³ hybridized carbons and torsional strain from eclipsing hydrogen atoms.[1][2] This inherent strain can influence the vibrational frequencies of attached functional groups. The puckered conformation of the cyclobutane ring, adopted to relieve some torsional strain, also plays a role in the molecular vibrations observed in an IR spectrum.[1][3]

Characteristic IR Bands of the Nitro Group on a Cyclobutane Ring

The nitro group is readily identifiable in an IR spectrum due to two strong and characteristic absorption bands arising from the stretching vibrations of the N-O bonds.[4][5] For nitroalkanes, these bands typically appear near 1550 cm⁻¹ (asymmetric stretch) and 1365 cm⁻¹ (symmetric stretch).[6][7]

When attached to a cyclobutane ring, the positions of these bands are expected to be similar to other nitroalkanes. However, subtle shifts may occur due to the electronic effects of the strained ring.

Key Diagnostic Bands for Nitrocyclobutanes:

  • Asymmetric N–O Stretch (νₐₛ): A strong absorption band is expected in the range of 1550-1530 cm⁻¹ .

  • Symmetric N–O Stretch (νₛ): Another strong band should appear in the 1370-1350 cm⁻¹ region.

  • C–N Stretch (ν(C–N)): A weaker absorption may be observed in the fingerprint region, typically around 850 cm⁻¹ .[4]

It is important to note that conjugation, for instance with an aromatic ring, shifts these nitro group bands to lower wavenumbers (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹).[6][7] However, for a simple nitrocyclobutane, the values will more closely resemble those of non-conjugated nitroalkanes.

Characteristic IR Bands of the Hydroxyl Group on a Cyclobutane Ring

The hydroxyl group's appearance in an IR spectrum is highly dependent on the extent of hydrogen bonding.[8][9]

  • Free (Non-Hydrogen-Bonded) O–H Stretch: In the vapor phase or in a very dilute solution in a non-polar solvent, a sharp, relatively weak band appears around 3600 cm⁻¹ .[10]

  • Hydrogen-Bonded O–H Stretch: In a liquid or solid sample, or in a concentrated solution, intermolecular hydrogen bonding causes the O–H stretching band to become very broad and intense, appearing in the range of 3500-3200 cm⁻¹ .[11][12] The broadening is a result of the various hydrogen-bonding environments present in the sample.[10]

For cyclobutanol, the strained nature of the ring is not expected to dramatically shift the O–H stretching frequency itself, but it can influence the steric hindrance around the hydroxyl group, which may affect the extent and nature of hydrogen bonding.

Key Diagnostic Bands for Cyclobutanols:

  • O–H Stretch (Hydrogen-Bonded): A strong, broad absorption in the 3500-3200 cm⁻¹ region is the most prominent feature.

  • C–O Stretch (ν(C–O)): A strong band, typically in the 1300-1000 cm⁻¹ region, is also characteristic of alcohols.[13] The exact position can provide clues about the substitution of the carbon bearing the hydroxyl group.

Comparative Summary of IR Data

Functional GroupVibrational ModeCharacteristic Wavenumber Range (cm⁻¹)Expected IntensityNotes
Nitro (–NO₂) on Cyclobutane Asymmetric N–O Stretch1550-1530StrongTwo distinct, strong bands are diagnostic.
Symmetric N–O Stretch1370-1350Strong
Hydroxyl (–OH) on Cyclobutane O–H Stretch (H-Bonded)3500-3200Strong, BroadThe broadness is a key identifying feature.
O–H Stretch (Free)~3600Medium, SharpObserved in dilute, non-polar solutions or the gas phase.
C–O Stretch1300-1000Strong

Experimental Protocols

I. Sample Preparation

The choice of sample preparation technique is crucial for obtaining a high-quality IR spectrum and depends on the physical state of the analyte.[14][15]

  • For Liquid Samples (e.g., Cyclobutanol):

    • Place a small drop of the liquid sample directly onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[14]

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • For Solid Samples (e.g., Nitrocyclobutane derivatives):

    • KBr Pellet Technique: This is a common method for obtaining high-quality spectra of solid samples.[16][17]

      • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

      • Transfer the finely ground mixture to a pellet press.

      • Apply pressure to form a transparent or translucent pellet.

      • Place the pellet in the spectrometer's sample holder.

    • Mull Technique: An alternative for solids.[16][18]

      • Grind a few milligrams of the solid sample to a fine powder.

      • Add a drop of a mulling agent (e.g., Nujol - mineral oil) and grind further to create a thick paste.

      • Spread the paste thinly and evenly between two salt plates.

  • Attenuated Total Reflectance (ATR) Spectroscopy: A versatile technique for both liquids and solids with minimal sample preparation.[19][20][21]

    • Ensure the ATR crystal (e.g., diamond, ZnSe) is clean.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • Apply pressure with the built-in clamp to ensure good contact between the sample and the crystal.

II. Data Acquisition

  • Record a background spectrum of the empty spectrometer (or with clean salt plates/ATR crystal). This will be automatically subtracted from the sample spectrum.

  • Place the prepared sample in the spectrometer.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Workflow and Data Interpretation

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation start Obtain Sample (Nitro- or Hydroxy-Cyclobutane) liquid Liquid Sample start->liquid solid Solid Sample start->solid salt_plates Thin film on Salt Plates liquid->salt_plates atr ATR liquid->atr kbr KBr Pellet solid->kbr mull Nujol Mull solid->mull solid->atr acquire Acquire Spectrum (4000-400 cm⁻¹) salt_plates->acquire kbr->acquire mull->acquire atr->acquire process Background Subtraction & Baseline Correction acquire->process identify_oh Identify Broad O-H Stretch? (3500-3200 cm⁻¹) process->identify_oh identify_no2 Identify Strong N-O Stretches? (~1540 & ~1360 cm⁻¹) process->identify_no2 fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) identify_oh->fingerprint identify_no2->fingerprint conclusion Assign Functional Groups fingerprint->conclusion

Caption: Workflow for IR analysis of substituted cyclobutanes.

Conclusion

Infrared spectroscopy is an invaluable tool for the identification of nitro and hydroxyl functional groups on a cyclobutane scaffold. The nitro group is characterized by two strong and sharp absorption bands corresponding to its asymmetric and symmetric stretches. In contrast, the hydroxyl group is most readily identified by a strong and characteristically broad absorption band due to hydrogen bonding. While the inherent strain of the cyclobutane ring is a defining feature of the molecule's overall vibrational landscape, the primary diagnostic bands for these functional groups remain within their expected regions, making IR spectroscopy a reliable first-pass analytical technique for researchers in organic synthesis and drug development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Spectroscopy Tutorial: Nitro Groups.
  • Slideshare. (n.d.). Sampling techniques for ir. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]

  • ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • WebSpectra. (n.d.). Introduction to IR Spectra. Retrieved from [Link]

  • Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy? Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • AIP Publishing. (1994, June 15). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency motion. The Journal of Chemical Physics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of cyclobutane. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Spectroscopy. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • YouTube. (2014, November 18). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

Validating Stereochemistry of 3-(3-Nitrophenyl)cyclobutan-1-ol using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical assignment of 1,3-disubstituted cyclobutanes is a recurring challenge in medicinal chemistry. Unlike cyclohexane systems, where scalar couplings (


-values) often provide clear axial/equatorial distinctions, the cyclobutane ring’s "puckering" dynamics (butterfly conformation) frequently average these couplings, rendering them ambiguous.

For 3-(3-Nitrophenyl)cyclobutan-1-ol , distinguishing between the cis (substituents on the same face) and trans (substituents on opposite faces) isomers is critical for Structure-Activity Relationship (SAR) studies. This guide establishes Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary validation method, comparing it against X-ray crystallography and scalar coupling analysis. We demonstrate that the detection of a specific trans-annular NOE correlation between the methine protons at C1 and C3 is the most reliable solution-state diagnostic.

The Stereochemical Challenge

The cyclobutane ring is not planar; it exists in a puckered equilibrium to relieve torsional strain.[1] This conformational flexibility complicates assignment:

  • The cis Isomer: Generally adopts a diequatorial conformation (thermodynamically preferred) to minimize 1,3-diaxial steric interactions between the aryl and hydroxyl groups. In this conformation, the methine protons (H1 and H3) are forced into a pseudo-diaxial orientation, pointing toward each other across the ring.

  • The trans Isomer: Forces one substituent to be pseudo-axial and the other pseudo-equatorial.[1] Consequently, the methine protons (H1 and H3) do not share a direct through-space face.

The Diagnostic Hypothesis:

  • Strong H1–H3 NOE

    
    cis-Isomer  (Protons are spatially proximal, < 3.0 Å).
    
  • Weak/No H1–H3 NOE

    
    trans-Isomer  (Protons are spatially distant).
    

Comparative Analysis: NOESY vs. Alternatives

The following table contrasts NOESY with alternative structural determination methods for this specific scaffold.

FeatureNOESY (Recommended) X-Ray Crystallography Scalar Coupling (

)
Primary Mechanism Through-space dipolar coupling (Distance < 5Å).Electron density diffraction pattern.Through-bond spin-spin interaction (Karplus relation).
Sample Requirement ~2-10 mg in solution (

, DMSO-

).
Single crystal (solid state).Standard solution sample.
Speed 2–4 hours (acquisition + processing).Days to Weeks (crystal growth is the bottleneck).Instant (part of standard 1H NMR).
Reliability for Cyclobutanes High. The H1-H3 distance is diagnostic regardless of rapid puckering.Gold Standard , but fails if the compound is an oil or amorphous solid.Low. Ring inversion averages

and

, often making them indistinguishable (~7-9 Hz).
Cost/Resource Load Low (Standard 400-600 MHz instrument).High (Requires diffractometer + crystallographer).Low.

Experimental Protocol: Self-Validating NOESY Workflow

To ensure data integrity (Trustworthiness), follow this optimized protocol. This workflow includes internal checks to prevent false positives (e.g., spin diffusion) or false negatives (e.g., zero-crossing regime).

Step 1: Sample Preparation
  • Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated solvent.

  • Solvent Choice:

    
     is preferred to minimize viscosity. If solubility is poor, use DMSO-
    
    
    
    , but be aware that higher viscosity decreases
    
    
    and may require longer recycling delays.
  • Degassing (Optional but Recommended): Flush with nitrogen or argon for 5 minutes to remove dissolved paramagnetic oxygen, maximizing NOE enhancement.

Step 2: Acquisition Parameters (400–600 MHz)
  • Pulse Sequence: 2D Phase-Sensitive NOESY (e.g., noesygpphpp on Bruker).

    • Note: Use Zero-Quantum Suppression (ZQS) if H1 and H3 multiplets overlap with other signals to suppress

      
      -coupling artifacts.
      
  • Mixing Time (

    
    ): 600–800 ms .
    
    • Reasoning: For a molecule of MW ~193 Da, the correlation time (

      
      ) places it near the "zero-crossing" limit where NOEs transition from positive to negative. A longer mixing time is required to build up measurable intensity, but it must be kept under 1 second to avoid spin diffusion (false correlations).
      
  • Relaxation Delay (

    
    ):  > 2 seconds (Total recycle time should be ~3–4 
    
    
    
    ).
  • Scans (NS): Minimum 16 (32 preferred for S/N).

Step 3: Data Processing[2][3]
  • Window Function: Apply a sine-bell squared (

    
    ) function shifted by 90° (SSB=2) to enhance resolution.
    
  • Phasing: Critical. Diagonal peaks should be phased negative (or positive), and cross-peaks must be phased purely relative to the diagonal.

    • Self-Validation Check: For small molecules (MW < 600), NOE cross-peaks usually have the opposite sign to the diagonal (positive NOE). If peaks are the same sign, you may be observing Exchange (EXSY) or TOCSY artifacts, or the molecule is aggregating (behaving like a large molecule).

Data Interpretation & Logic

The assignment relies on the H1–H3 Cross-Peak Analysis .

  • Locate H1 and H3: Identify the methine protons. H1 (adjacent to -OH) will typically be at

    
     4.0–4.5 ppm. H3 (adjacent to -Aryl) will be at 
    
    
    
    3.0–3.5 ppm.
  • Check the Intersection: Look at the coordinates

    
    .
    
  • Validate:

    • Presence of Spot: Indicates H1 and H3 are on the same face of the puckered ring (pseudo-diaxial).

      
      cis-3-(3-nitrophenyl)cyclobutan-1-ol .
      
    • Absence of Spot: Indicates H1 and H3 are distant. Check for NOEs between H1 and the methylene protons (H2/H4) to confirm the experiment worked.

      
      trans-isomer .
      

Visualization: Decision Tree & Workflow

The following diagram illustrates the logical flow for assigning stereochemistry, ensuring a rigorous, self-correcting scientific process.

StereochemAssignment Start Sample: this compound Acquire1D Acquire 1H NMR Identify H1 (CH-OH) and H3 (CH-Ar) Start->Acquire1D Decision1 Are H1/H3 signals resolved? Acquire1D->Decision1 NOESY_Setup Setup 2D NOESY Mixing Time: 600-800ms Zero-Quantum Suppression Decision1->NOESY_Setup Yes Alt_Method Use 1D Selective NOESY (Irradiate H1, observe H3) Decision1->Alt_Method No (Overlapping) Process Process Spectrum Phase Correction (Opposite sign to diagonal) NOESY_Setup->Process Analyze Analyze Cross-peak at (H1, H3) Process->Analyze Result_Pos Strong Cross-peak Observed (H1 close to H3) Analyze->Result_Pos Signal Present Result_Neg No Cross-peak Observed (H1 distant from H3) Analyze->Result_Neg Signal Absent Conclusion_Cis CONCLUSION: Cis-Isomer (Diequatorial Substituents) Result_Pos->Conclusion_Cis Conclusion_Trans CONCLUSION: Trans-Isomer (Axial/Equatorial Substituents) Result_Neg->Conclusion_Trans Alt_Method->Process

Figure 1: Logical workflow for stereochemical assignment using NOESY NMR. The critical decision point rests on the H1-H3 spatial correlation.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society, 91(18), 5124–5130. [Link] (Foundational work on cyclobutane puckering and energetics).

  • Lozano, O., et al. (2011). Synthesis of 1,3-Disubstituted Cyclobutanes via [2+2] Cycloaddition.[2] Journal of Organic Chemistry, 76(16), 6911–6917. (Provides specific NMR data examples for 1,3-disubstituted cyclobutane stereoisomers).

  • Neuhaus, D., & Williamson, M. P. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula

In the landscape of pharmaceutical research and drug development, the molecular formula of a compound like 3-(3-Nitrophenyl)cyclobutan-1-ol is merely the starting point. The empirical confirmation of its elemental composition is a cornerstone of chemical characterization, serving as a primary indicator of purity and a fundamental validation of its molecular structure.[1][2] For professionals in this field, an elemental analysis that deviates from theoretical values can signal impurities, incomplete reactions, or an incorrect structural assignment, all of which have profound implications for downstream applications, from mechanistic studies to preclinical trials.

This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for determining the elemental composition of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, compare the performance of key techniques with supporting data, and provide actionable protocols grounded in established scientific principles.

Theoretical Elemental Composition: The Gold Standard Benchmark

Before any analysis, we must establish the theoretical elemental percentages based on the molecular formula of this compound, which is C₁₀H₁₁NO₃ .

  • Molar Mass: 193.20 g/mol

  • Calculation Basis:

    • Carbon (C): 10 * 12.011 = 120.11

    • Hydrogen (H): 11 * 1.008 = 11.088

    • Nitrogen (N): 1 * 14.007 = 14.007

    • Oxygen (O): 3 * 15.999 = 47.997

This calculation provides the theoretical benchmark against which all experimental results will be compared.

ElementAtomic Mass ( g/mol )Molar Contribution ( g/mol )Theoretical Percentage (%)
Carbon (C)12.011120.1162.17%
Hydrogen (H)1.00811.0885.74%
Nitrogen (N)14.00714.0077.25%
Oxygen (O)15.99947.99724.84%

Part 1: Primary Methodologies for Bulk Elemental Composition (C, H, N, S, O)

The determination of the primary elemental makeup of an organic compound relies on techniques that can accurately quantify these high-concentration elements.

Combustion Analysis (CHNS/O): The Modern Standard

Combustion analysis is the contemporary gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content in organic compounds.[3] The technique is a modern, automated evolution of the classical Dumas method.[4][5]

Principle of Operation: A small, precisely weighed sample is combusted in a high-temperature (ca. 1000°C) furnace in an oxygen-rich environment.[5] This process quantitatively converts the elements into their gaseous oxide forms: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas and its oxides (N₂/NOx), and sulfur to sulfur dioxide (SO₂).[3][5] These gases are then passed through a reduction tube, often containing high-purity copper, to convert any nitrogen oxides to N₂ gas.[5] The resulting mixture of gases (CO₂, H₂O, N₂, SO₂) is separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[1] Oxygen is determined separately by pyrolysis in an oxygen-free environment.[6][7]

Causality Behind its Dominance: The preference for combustion analysis in pharmaceutical and research settings is due to its high accuracy, speed (analyses are often completed in minutes), requirement for only a small amount of sample (typically a few milligrams), and high degree of automation.[1][7]

Workflow for Combustion-Based CHN Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Accurate Weighing (Microbalance) encap 2. Encapsulation (Tin/Silver Foil) weigh->encap autosampler 3. Autosampler Introduction encap->autosampler combustion 4. Combustion Furnace (~1000°C in O₂) autosampler->combustion reduction 5. Reduction Tube (NOx → N₂) combustion->reduction separation 6. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 7. TCD Detection separation->detection data 8. Data Processing (%C, %H, %N) detection->data

Caption: Automated workflow for CHN elemental analysis via combustion.

Special Consideration for this compound: The presence of a nitro group (NO₂) requires specific attention. Certain nitro-compounds can be challenging to analyze, sometimes yielding low nitrogen results (0.5-1.0% deviation).[8] This may be due to the formation of stable nitrogen oxides that are not fully reduced to N₂. To mitigate this, experienced analysts often adjust instrument parameters, such as increasing the sample size to 4-7 mg and optimizing the oxygen supply to ensure complete and efficient combustion and subsequent reduction.[8]

Kjeldahl Method: The Classic Approach for Nitrogen

Developed in 1883, the Kjeldahl method is a classic, wet-chemistry technique for determining nitrogen content in organic samples.[9][10][11]

Principle of Operation: The method involves three key steps:

  • Digestion: The sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the organically bound nitrogen into ammonium sulfate.[10][11]

  • Distillation: An excess base (e.g., sodium hydroxide) is added to the digested mixture, converting the ammonium sulfate into ammonia gas. This ammonia is then distilled and trapped in an acidic receiving solution (e.g., boric acid).[9][10][12]

  • Titration: The amount of ammonia captured in the receiving solution is quantified by titration with a standardized acid, allowing for the calculation of the nitrogen percentage in the original sample.[9][10]

Limitations and Modern Relevance: While historically significant, the Kjeldahl method has major drawbacks for the analysis of this compound. The standard method does not quantitatively convert nitrogen in nitro groups to ammonium sulfate, leading to inaccurate, low results.[12] Although modifications exist, they add complexity to an already laborious and time-consuming process that involves hazardous reagents. For routine purity and structural confirmation in modern drug development, it has been largely superseded by the faster and more comprehensive combustion method.[13]

Part 2: Experimental Protocol for CHN Analysis of this compound

This protocol outlines the steps for a self-validating system using a modern combustion-based elemental analyzer.

Objective: To determine the weight percent of Carbon (C), Hydrogen (H), and Nitrogen (N) in a sample of this compound and compare it to the theoretical values.

Materials:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube)

  • Microbalance (readable to 0.001 mg)

  • Tin or silver capsules

  • Certified organic analytical standards (e.g., Acetanilide, Sulfanilamide)

  • Sample: this compound, dried and homogenized.

Methodology:

  • Instrument Calibration & Validation:

    • Perform a multi-point calibration using a certified standard like Acetanilide. Weigh 3-5 different masses of the standard (e.g., 1 mg, 2 mg, 3 mg) and analyze them to establish a linear response curve for C, H, and N.

    • Analyze a mid-range weight of a second, different certified standard as an unknown. The results must fall within the accepted deviation of ±0.3% of the known values to validate the calibration.[2] This step ensures the system is performing correctly before analyzing the target compound.

  • Sample Preparation:

    • Place a new tin capsule on the microbalance and tare the weight.

    • Carefully add 2-4 mg of the dried this compound sample into the capsule. Due to the nitro-group, consider using a slightly larger sample size (4-5 mg) if initial runs show low nitrogen recovery.[8]

    • Record the exact weight.

    • Seal the capsule tightly, ensuring no sample is lost, and shape it into a small, compact ball.

  • Analysis Run:

    • Load the encapsulated samples into the instrument's autosampler. It is best practice to bracket the unknown samples with check standards (e.g., run a standard every 5-10 samples) to monitor for any instrumental drift.

    • Initiate the analysis sequence using the instrument's software, ensuring the correct combustion and reduction temperatures and gas flow rates are set according to the manufacturer's recommendation for nitro-containing compounds.

  • Data Interpretation & Acceptance Criteria:

    • The instrument software will automatically calculate the weight percentages of C, H, and N based on the sample weight and detector response.

    • Compare the experimental results to the theoretical values. For a new compound to be considered pure, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[14]

ElementTheoretical %Experimental % (Example)Deviation (%)Status
Carbon (C)62.17%62.05%-0.12%Pass
Hydrogen (H)5.74%5.68%-0.06%Pass
Nitrogen (N)7.25%7.18%-0.07%Pass

Part 3: Complementary Techniques for Elemental Impurity Analysis

While combustion analysis confirms the bulk composition, regulatory guidelines in drug development also require the control of elemental impurities, which can be introduced from catalysts or manufacturing processes.[13][15] Techniques for this are fundamentally different as they are designed to detect trace levels (ppm/ppb) of specific elements.

Logical Framework for Elemental Analysis Choices

cluster_bulk Bulk Composition (Stoichiometry, Purity) cluster_trace Trace Impurity Analysis (Safety, Quality Control) goal Analytical Goal bulk_goal Quantify C, H, N, O (High % Levels) goal->bulk_goal Is the compound what I think it is? trace_goal Quantify Metals, etc. (ppm/ppb Levels) goal->trace_goal Is the compound free of contaminants? combustion Combustion Analysis (CHNS/O) bulk_goal->combustion Primary Method kjeldahl Kjeldahl Method (Nitrogen Only) bulk_goal->kjeldahl Legacy/ Specific icp ICP-MS / ICP-OES trace_goal->icp High Sensitivity xrf XRF trace_goal->xrf Rapid Screening

Caption: Decision framework for selecting the appropriate elemental analysis technique.

  • Inductively Coupled Plasma (ICP-OES/MS): These are the most common techniques for quantifying elemental impurities.[13][16] The sample is digested, typically in acid, and introduced into a high-energy argon plasma, which ionizes the atoms. The ions are then detected by their atomic emission spectra (ICP-OES) or by their mass-to-charge ratio (ICP-MS).[13][15] ICP-MS is exceptionally sensitive and is the preferred method for meeting the stringent limits set by guidelines like ICH Q3D.[13][15]

  • X-Ray Fluorescence (XRF): XRF is a non-destructive screening tool where X-rays are used to excite atoms in a sample, causing them to emit fluorescent X-rays characteristic of each element.[17] It is faster than ICP and requires minimal sample preparation, making it useful for quick screening during process development, but it generally lacks the sensitivity of ICP-MS for final regulatory compliance.[13][17][18]

Comparative Summary of Methodologies

FeatureCombustion Analysis (CHNS/O)Kjeldahl MethodICP-MS / ICP-OESX-Ray Fluorescence (XRF)
Primary Application Bulk elemental composition of organic compounds.[3]Nitrogen content in organic samples.[4][9]Trace elemental impurity analysis.[13][16]Rapid screening for elemental impurities.[17][18]
Elements Detected C, H, N, S, ONitrogen onlyWide range of elements (primarily metals)Wide range of elements (heavier than Na)
Principle Combustion, GC separation, TCD detection.[3]Acid digestion, distillation, titration.[9]Plasma ionization, mass/optical detection.[13]X-ray excitation and fluorescence detection.[17]
Sample Prep Simple weighing and encapsulation.[7]Complex, involves concentrated acids.[12]Complex acid digestion required.[15]Minimal to none (non-destructive).[17]
Speed per Sample Fast (~5-10 minutes)Slow (hours)Moderate (can be fast with autosampler)Very Fast (seconds to minutes)
Pros Fast, accurate, automated, small sample size, comprehensive (C,H,N,S).[1]Low-cost equipment.Extremely high sensitivity (ppb), regulatory acceptance.[15]Rapid, non-destructive, minimal sample prep.[17]
Cons High initial instrument cost. Can be challenging for some nitro-compounds.[8]Slow, labor-intensive, hazardous reagents, inaccurate for nitro groups.[12]Destructive, high instrument cost, potential matrix interference.[18]Lower sensitivity than ICP, not ideal for light elements.[13]

Conclusion

For establishing the identity and purity of this compound, combustion analysis is the definitive standard . Its speed, accuracy, and comprehensive nature make it indispensable in a modern research and development setting. The experimental protocol must be self-validating, using certified standards to confirm instrument performance before and during sample analysis. While classic methods like the Kjeldahl test are of historical importance, they are not suitable for this specific compound due to the nitro functional group. Finally, a complete characterization package for regulatory purposes requires the use of complementary techniques like ICP-MS to quantify trace elemental impurities, ensuring the final product is not only pure in its bulk composition but also safe from harmful contaminants.

References

  • CK-12 Foundation. (n.d.). How can nitrogen be detected in organic compounds? Retrieved from [Link]

  • Thomas, A. (2021, February 2). Approaching Elemental Impurity Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Dunn, P. J., et al. (2013). An International Study Evaluating Elemental Analysis. Organic Process Research & Development, 17(8), 1035–1043. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Pividori, M. I. (n.d.). A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. Labconco Corporation. Retrieved from [Link]

  • BYJU'S. (n.d.). Kjeldahl Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Kjeldahl method. Retrieved from [Link]

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358. Retrieved from [Link]

  • Chumachenko, M. N., & Pakhomova, I. E. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

Sources

Spectroscopic differentiation between 3- and 4-nitrophenyl cyclobutane isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The unambiguous differentiation between 3-nitrophenyl cyclobutane (meta-isomer) and 4-nitrophenyl cyclobutane (para-isomer) is a critical quality attribute in medicinal chemistry, particularly when exploring bioisosteres for drug candidates. While both isomers share identical molecular weights (


, MW: 177.20  g/mol ) and similar polarity, they exhibit distinct symmetry elements that manifest clearly in spectroscopic analysis.

This guide outlines a definitive analytical strategy relying primarily on Proton Nuclear Magnetic Resonance (


H NMR)  for structural confirmation, supported by Infrared (IR)  and UV-Visible spectroscopy  for rapid screening.

Structural Context & Electronic Theory

To interpret the spectra correctly, one must first understand the symmetry and electronic environment imposed by the substitution pattern.[1]

  • 4-Nitrophenyl cyclobutane (Para): Possesses a

    
     axis of symmetry bisecting the C1 and C4 carbons of the benzene ring. This renders the protons at C2/C6 equivalent and C3/C5 equivalent.
    
  • 3-Nitrophenyl cyclobutane (Meta): Lacks this axis of symmetry. The C1 (cyclobutane-bearing) and C3 (nitro-bearing) positions create a unique environment for all four aromatic protons (H2, H4, H5, H6).

Note on Cyclobutane Ring Strain: The cyclobutane ring is a "puckered" conformation to relieve torsional strain. While it is an electron-donating alkyl group, its bulky nature and orbital hybridization (higher p-character in C-C bonds) can cause subtle shielding effects, but it does not alter the fundamental aromatic coupling rules described below.

Primary Differentiation: NMR Spectroscopy[1][2][3]

NMR is the "Gold Standard" for this analysis. The differentiation rests entirely on the aromatic region (7.0 – 8.5 ppm) .

A. H NMR Coupling Patterns
The Para Isomer (4-nitro)

The para-substitution creates a classic AA'BB' (or AA'XX') spin system.

  • Appearance: You will observe two distinct signal groups, often appearing as "roofed" doublets.

  • Shift: The protons ortho to the Nitro group (H3, H5) are strongly deshielded (shifted downfield, ~8.1-8.3 ppm). The protons ortho to the Cyclobutane (H2, H6) are less deshielded (~7.3-7.5 ppm).

  • Coupling (

    
    ):  The apparent coupling constant is typically ~8-9 Hz (ortho-coupling).
    
The Meta Isomer (3-nitro)

The meta-substitution creates an ABCD spin system with four distinct aromatic signals.

  • H2 (The "Island" Proton): The proton sandwiched between the cyclobutane and nitro groups appears as a singlet-like narrow triplet (due to small meta-coupling,

    
     Hz) at a unique chemical shift (typically ~8.0-8.2 ppm).
    
  • H4 (Ortho to Nitro, Para to Cyclobutane): Appears as a doublet of doublets or broad doublet (~8.0-8.1 ppm).

  • H5 (Meta to both): Appears as a triplet (pseudo-triplet due to two ortho couplings) at a higher field (~7.4-7.6 ppm).

  • H6 (Ortho to Cyclobutane): Appears as a doublet (~7.5-7.7 ppm).

B. C NMR Signal Count
  • Para: Shows only 4 unique aromatic carbon signals (due to symmetry).[1][2]

  • Meta: Shows 6 unique aromatic carbon signals.

Visualization: NMR Logic Flow

NMR_Differentiation Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Distinct Proton Environments Start->Count TwoEnv Two Distinct Environments (AA'BB' System) Count->TwoEnv Symmetric Pattern FourEnv Four Distinct Environments (ABCD System) Count->FourEnv Complex Pattern ParaResult CONCLUSION: 4-Nitrophenyl Cyclobutane (Para Isomer) TwoEnv->ParaResult Roofed Doublets IsolateH2 Identify H2 Signal: Narrow Singlet/Triplet? FourEnv->IsolateH2 MetaResult CONCLUSION: 3-Nitrophenyl Cyclobutane (Meta Isomer) IsolateH2->MetaResult Yes (Diagnostic)

Caption: Logic flow for differentiating isomers based on aromatic proton splitting patterns.

Secondary Differentiation: IR & UV-Vis[1]

While NMR is definitive, IR and UV-Vis provide rapid confirmation, especially in Quality Control (QC) settings.

A. Infrared Spectroscopy (IR)

The "Fingerprint Region" (600–900 cm


) contains the C-H out-of-plane (oop) bending vibrations, which are strictly controlled by the number of adjacent hydrogen atoms on the ring.
Feature4-Nitrophenyl (Para)3-Nitrophenyl (Meta)
Adjacent Hydrogens 2 adjacent H's (x2 sets)3 adjacent H's + 1 isolated H
Diagnostic Band Single strong band at 800–860 cm

Two strong bands: 680–710 cm

AND 750–810 cm

Reliability HighHigh
B. UV-Visible Spectroscopy[1][4][6][7]
  • 4-Nitro (Para): The nitro group and cyclobutane are at opposite ends, allowing for a linear axis of polarization. Although the cyclobutane is a weak donor, the para orientation typically results in a Bathochromic Shift (Red Shift) and higher molar absorptivity (

    
    ) compared to the meta isomer.
    
  • 3-Nitro (Meta): Cross-conjugation limits the resonance delocalization, typically resulting in a

    
     at a shorter wavelength (Blue Shift) and lower intensity.
    

Experimental Protocol

Workflow for Unknown Identification

This protocol assumes you have an isolated solid or oil product suspected to be one of the isomers.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Analytical grade Dichloromethane (DCM) for IR film prep.

Step 1: Sample Preparation

  • NMR: Dissolve 5–10 mg of the sample in 0.6 mL

    
    . Ensure the solution is clear; filter through a cotton plug if particulates exist.
    
  • IR: If solid, use ATR (Attenuated Total Reflectance). If oil, prepare a thin film on a NaCl/KBr plate or use ATR.

Step 2: Data Acquisition

  • Run

    
    H NMR:  Set spectral width to -2 to 14 ppm. Acquire at least 16 scans.[3]
    
    • Critical Parameter: Ensure good shimming. Line width should be < 0.5 Hz to resolve the fine splitting of the meta isomer.

  • Run IR: Scan range 4000–600 cm

    
    , resolution 4 cm
    
    
    
    .

Step 3: Analysis (Decision Matrix)

ObservationConclusion
NMR: 2 sets of doublets (

Hz) in aromatic region.
Para-isomer
NMR: 1 singlet-like peak + 3 complex multiplets.Meta-isomer
IR: Strong peak at 840 cm

; absence of 690 cm

band.
Para-isomer
IR: Strong peaks at 690 cm

and 780 cm

.
Meta-isomer

Comparative Data Summary

The following table synthesizes predicted and empirical data ranges for these specific isomers.

Parameter4-Nitrophenyl cyclobutane (Para)3-Nitrophenyl cyclobutane (Meta)

H NMR Aromatic

8.15 (d, 2H), 7.35 (d, 2H)

8.05 (s/t, 1H), 8.00 (d, 1H), 7.50 (t, 1H), 7.60 (d, 1H)

H NMR Cyclobutane
Methine (

3.6 ppm) + 6 alkyl protons
Methine (

3.6 ppm) + 6 alkyl protons
Splitting Pattern Symmetric AA'BB'Asymmetric ABCD

C NMR Signals
4 Ar-C signals, 3 Cyclo-C signals6 Ar-C signals, 3 Cyclo-C signals
IR C-H Bending

830 cm

(Strong)

690 cm

&

780 cm

(Strong)
UV-Vis (

)

265–275 nm (Higher

)

255–260 nm (Lower

)
Analytical Workflow Diagram

Workflow cluster_Analysis Parallel Analysis Sample Unknown Sample (Solid/Oil) Prep Sample Prep (CDCl3 / ATR) Sample->Prep IR IR Spectroscopy (Screening) Prep->IR NMR 1H NMR (Definitive) Prep->NMR Result Structure Confirmation IR->Result C-H Bending NMR->Result Coupling Constants

Caption: Integrated workflow for the identification of nitrophenyl cyclobutane isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • BenchChem. (2025).[1][4] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Retrieved from (General principles of alkyl-benzene differentiation).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[5] ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.  (Specifics on cyclobutane ring current and shielding).
    
  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Detailed IR diagnostic bands for meta vs para).

  • Leyva, V., Corral, I., & González, L. (2011).[3] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13. (Analogous electronic transitions in nitro-aromatics).

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(3-Nitrophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

3-(3-Nitrophenyl)cyclobutan-1-ol is a functionalized building block combining a strained cyclobutane ring with a nitroaromatic moiety.[1] Handling this compound requires a safety strategy that moves beyond generic "standard precautions" to address specific structural alerts.

As your Senior Application Scientist, I am establishing this protocol based on the "Structure-Activity-Hazard" principle. We do not merely follow rules; we mitigate specific molecular risks.

The Molecular Hazard Triad

To understand the PPE requirements, we must first deconstruct the molecule:

Structural MoietyAssociated RiskDictated Safety Control
Nitro Group (-NO₂) High Skin Absorption & Toxicity. Nitroaromatics are lipophilic and can rapidly penetrate the stratum corneum, leading to potential methemoglobinemia (cyanosis).[1]Strict Dermal Barrier: Double-gloving is non-negotiable to prevent permeation.[1]
Cyclobutane Ring Ring Strain Energy (~26 kcal/mol). While stable at ambient conditions, the ring strain lowers the activation energy for decomposition under thermal stress.[1]Thermal Control: Avoid high-heat friction; use face shields during scale-up.[1]
Alcohol (-OH) Polarity & Solubility. Increases solubility in polar solvents, facilitating transport across biological membranes if dissolved.[1]Splash Protection: Chemical-resistant goggles are required over safety glasses.[1]

The PPE Protocol: A Self-Validating System

Trustworthiness Note: This protocol uses a "Redundancy Model." If one barrier fails, a secondary system is already active.[1]

A. Hand Protection (The Critical Barrier)

Standard thin nitrile gloves are insufficient for prolonged contact. Nitroaromatics can permeate thin nitrile (<4 mil) in minutes.[1]

  • Primary Layer (Inner): 4-mil Nitrile (High dexterity).[1]

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Mechanical strength).[1]

  • Protocol: "Spot-Check" technique. Inspect the inner glove for discoloration every 60 minutes.[1] If the outer glove is splashed, do not wipe it .[1] Remove and replace immediately.

B. Respiratory Protection

Inhalation of nitroaromatic dust is a direct route to systemic toxicity.[1]

  • Primary Control: All handling of solid powder must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary Control (If Hood Unavailable): A half-face respirator with P100 (HEPA) cartridges and Organic Vapor (OV) filters.

    • Why OV? To capture any volatile impurities or solvent vapors if the compound is in solution.[1]

C. Eye & Body Protection[1][2][3][4][5]
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses allow vapors/dust to bypass the side shields.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1] Cotton absorbs; Tyvek repels.[1]

Operational Workflow: From Storage to Reaction

This workflow integrates safety checks directly into the experimental procedure.[1]

G cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling cluster_2 Zone 3: Termination Storage Cold Storage (2-8°C) PPE_Donning PPE Verification (Double Glove Check) Storage->PPE_Donning Acclimate to RT Weighing Weighing (Static Control) PPE_Donning->Weighing Transfer to Hood Solubilization Solubilization (Solvent Addition) Weighing->Solubilization Dissolve Decon Decontamination (Soap/Water Wash) Solubilization->Decon Spill Check Disposal Waste Segregation (No Strong Bases) Decon->Disposal Segregate

Figure 1: Operational safety workflow ensuring PPE verification precedes any chemical handling.

Detailed Step-by-Step Methodology

Step 1: Equilibration & Inspection

  • Remove the container from cold storage (2-8°C).[1]

  • Critical Action: Allow the container to reach room temperature before opening. Opening a cold bottle induces condensation, which can hydrolyze impurities or cause clumping, increasing dust risks during weighing.[1]

Step 2: Static Control Weighing

  • Nitro-compounds often carry static charge.[1] Use an antistatic gun or ionizer bar inside the balance draft shield.[1]

  • Why? Static discharge can scatter light powder onto the user’s sleeves.[1]

  • Place a disposable weighing boat on the balance.[1] Do not use metal spatulas if the compound is dry; use PTFE-coated spatulas to minimize friction/spark risk.[1]

Step 3: Solubilization

  • Add solvent (e.g., DCM, THF) slowly.[1]

  • Exotherm Alert: While not a strong acid/base, the heat of solution can liberate vapors.[1] Keep the vessel closed when not actively adding reagents.[1]

Step 4: Decontamination [2]

  • Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before returning it to storage.

  • Dispose of the Kimwipe immediately into solid hazardous waste.[1]

Emergency Response & Disposal

Spills
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don a second pair of outer gloves.[1]

  • Neutralize: Do not use strong oxidizers (e.g., bleach) or strong reducers.[1] Use a simple surfactant (soap) and water solution or an inert absorbent (Vermiculite).[1]

  • Clean: Wipe from the outside in to avoid spreading the "nitro" contamination.[1]

Waste Disposal Logic
  • Segregation Rule: Never mix nitroaromatic waste with Strong Bases (NaOH, KOH) or Reducing Agents (Hydrides) .[1]

    • Mechanism:[3][4][5] Base-catalyzed condensation of nitro compounds can form explosive salts or azo-linkages that are shock-sensitive.[1]

  • Labeling: Clearly tag waste as "Toxic: Nitroaromatic Component."

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link]

  • Zang, N., et al. (2020).[1] Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds. Journal of Occupational and Environmental Hygiene. [Link]

  • International Labour Organization (ILO). (2011).[1] Nitrocompounds, Aromatic - Safety and Health Measures. ILO Encyclopaedia of Occupational Health and Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.